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  • Product: 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
  • CAS: 142037-04-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile: Structural Elucidation and Role in Beta-Blocker Synthesis

Executive Summary The compound 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (CAS: 142037-04-5) is a highly reactive chlorohydrin intermediate critical to the synthesis of aryloxypropanolamine beta-blockers, most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (CAS: 142037-04-5) is a highly reactive chlorohydrin intermediate critical to the synthesis of aryloxypropanolamine beta-blockers, most notably Atenolol . In pharmaceutical manufacturing and quality control, it is universally recognized as a compendial process impurity (frequently designated as Atenolol Impurity 14 or Impurity 12)[1].

As a Senior Application Scientist, understanding the mechanistic behavior of this compound is non-negotiable. Chlorohydrins are inherently unstable and possess potential alkylating properties, making their synthesis, isolation, and analytical quantification a matter of strict regulatory scrutiny[2]. This whitepaper deconstructs the chemical properties, synthetic causality, and analytical workflows associated with this vital intermediate.

Chemical Identity & Physicochemical Properties

The structural behavior of 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile is governed by three functional domains:

  • The Nitrile Group (-CN): Provides a polar, non-protic anchor that is later hydrolyzed to an amide in the final API.

  • The Phenoxy Ether Linkage: Acts as an electron-donating group to the aromatic ring, influencing UV absorbance.

  • The Chlorohydrin Moiety: The reactive center. The adjacent hydroxyl (-OH) and chloride (-Cl) groups are primed for base-catalyzed intramolecular cyclization.

Table 1: Physicochemical Data and Functional Causality
PropertyValueCausality / Scientific Significance
CAS Registry Number 142037-04-5Unique identifier essential for compendial and regulatory tracking[3].
Molecular Formula C11H12ClNO2Indicates the presence of a reactive alkyl chloride moiety[3].
Molecular Weight 225.67 g/mol Critical for LC-MS/MS identification (Target m/z: 226.06 [M+H]+)[3].
Physical State Colourless sticky liquidIntermolecular hydrogen bonding from the secondary hydroxyl group significantly increases viscosity[1].
Storage Temperature 2 °C to 8 °CLow thermal energy prevents spontaneous intramolecular cyclization (epoxidation) and degradation[1].
Solubility Soluble in MeOH, DCM; Insoluble in H2OThe lipophilic phenyl ring dictates organic solubility, guiding liquid-liquid extraction protocols.

Mechanistic Role in Pharmaceutical Synthesis

The industrial synthesis of Atenolol frequently utilizes 4-hydroxyphenylacetonitrile and epichlorohydrin as starting materials[4].

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion attacks the less sterically hindered terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening event generates an alkoxide intermediate, which is rapidly protonated to form the chlorohydrin intermediate (2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile).

Under stronger basic conditions, this chlorohydrin undergoes a rapid intramolecular SN2 reaction (dehydrohalogenation) where the hydroxyl group is deprotonated, and the resulting oxygen anion displaces the adjacent chloride ion, forming the epoxide intermediate . If this cyclization is incomplete during API manufacturing, the chlorohydrin persists as a process impurity.

SynthesisPathway A 4-Hydroxyphenylacetonitrile C 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (Chlorohydrin Intermediate) A->C Nucleophilic Attack (Mild Base, 40°C) B Epichlorohydrin B->C Epoxide Opening D 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile (Epoxide Intermediate) C->D Intramolecular SN2 Ring Closure (-HCl) E Atenolol API D->E 1. Isopropylamine 2. Nitrile Hydrolysis

Fig 1: Synthetic pathway of Atenolol highlighting the chlorohydrin intermediate.

Experimental Protocol: Controlled Synthesis and Isolation

To synthesize and isolate the chlorohydrin intermediate as an analytical reference standard, the reaction must be deliberately arrested before epoxidation occurs. The following protocol utilizes a self-validating system to ensure structural integrity.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 4-hydroxyphenylacetonitrile (10.0 g, 75 mmol) in 100 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for the nitrile while avoiding protic interference, ensuring the phenoxide nucleophile remains unsolvated and highly reactive.

  • Catalyst Addition: Add 0.05 equivalents of piperidine.

    • Causality: A mild secondary amine deprotonates the phenol just enough to initiate the nucleophilic attack on epichlorohydrin, but avoids the high pH that would drive the subsequent dehydrohalogenation step.

  • Electrophile Addition: Dropwise add epichlorohydrin (20.8 g, 225 mmol, 3.0 eq) at 0–5 °C.

    • Causality: The large stoichiometric excess and strict thermal control prevent dimerization and limit the reaction strictly to the mono-alkylation stage.

  • Reaction Maturation: Warm the vessel to 40 °C and stir for 12 hours.

  • Self-Validating Check (TLC): Spot the mixture on a silica TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate). The starting material (Rf ~0.3) must be consumed, yielding the chlorohydrin (Rf ~0.5).

    • Validation: If a distinct spot at Rf ~0.7 appears, the reaction has over-progressed to the epoxide; immediately cool the vessel to 0 °C to arrest further cyclization.

  • Workup: Quench with 0.1 M HCl (50 mL) and separate the organic layer.

    • Self-Validating Check: The aqueous wash must test at pH < 4. If the pH is basic, residual piperidine will catalyze spontaneous ring closure to the epoxide during solvent concentration.

  • Isolation & Storage: Dry over anhydrous Na2SO4, concentrate under reduced pressure at < 30 °C, and store the resulting viscous liquid at 2–8 °C[1].

    • Causality: Thermal stress or room-temperature storage promotes gradual HCl elimination, degrading the standard.

Analytical Characterization & Impurity Profiling

Regulatory agencies (e.g., FDA, EMA) mandate the strict monitoring of alkylating agents, including epoxides and chlorohydrins, due to their potential genotoxicity and association with drug product recalls[2]. In Atenolol API batches, 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile must be quantified at parts-per-million (ppm) levels.

Because the chlorohydrin lacks strong chromophores beyond the isolated phenyl ring, UV detection alone can suffer from matrix interference. Therefore, LC-MS/MS is the gold standard for its quantification.

AnalyticalWorkflow S1 API Sample Preparation S2 RP-HPLC Separation S1->S2 S3 ESI+ MS/MS Detection S2->S3 S4 Impurity Quantification (m/z 226.06) S3->S4

Fig 2: Self-validating LC-MS/MS workflow for quantifying the chlorohydrin impurity.
Analytical Causality
  • Ionization: The compound readily ionizes in Electrospray Ionization positive mode (ESI+) due to the secondary hydroxyl group and the nitrile nitrogen, yielding a stable [M+H]+ precursor ion at m/z 226.06.

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic M / M+2 isotopic ratio of approximately 3:1 (m/z 226.06 and 228.06). Self-Validating Check: If the MS spectra lacks this 3:1 ratio, the peak is a false positive and does not contain the chlorohydrin moiety.

References

  • Title: [142037-04-5] Atenolol Impurity 14 Standard Source: CATO Research Chemicals URL: [Link]

  • Title: An efficient asymmetric synthesis of (S)-atenolol Source: ResearchGate URL: [Link]

  • Title: Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities Source: ACS Publications URL: [Link]

Sources

Exploratory

Spectroscopic Blueprint of Aniracetam: An In-Depth Technical Guide to the NMR and IR Characterization of CAS 142037-04-5

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1-(4-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1-(4-methoxybenzoyl)-2-pyrrolidinone, a nootropic agent commonly known as Aniracetam (CAS Number: 142037-04-5). This document serves as a detailed reference for the structural elucidation and analytical characterization of this compound, crucial for research, quality control, and formulation development in the pharmaceutical sciences.

Introduction: The Molecular Architecture of Aniracetam

Aniracetam, with the chemical formula C₁₂H₁₃NO₃, is a synthetic compound belonging to the racetam class of drugs.[1] Its molecular structure features a pyrrolidinone ring N-acylated with a 4-methoxybenzoyl group. This unique arrangement of a lactam and an aromatic ketone gives rise to a distinct spectroscopic signature, which can be unequivocally identified through NMR and IR spectroscopy. Understanding these spectral characteristics is fundamental to confirming the compound's identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing their chemical environment and connectivity.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra for Aniracetam, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of Aniracetam in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher, to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire data with a spectral width sufficient to cover the expected chemical shift range (typically 0-10 ppm).

    • Utilize a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C NMR experiment to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate apodization functions and Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

IR_Workflow A Place Aniracetam Powder on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Data (Background Subtraction) C->D E Identify Characteristic Absorption Bands D->E

FTIR Spectroscopic Analysis Workflow for Aniracetam.
IR Spectral Analysis of Aniracetam

The IR spectrum of Aniracetam is dominated by strong absorption bands characteristic of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-2850C-H stretchingAromatic and Aliphatic
~1728C=O stretchingLactam (Amide I)
~1683C=O stretchingAromatic Ketone
~1600, ~1510C=C stretchingAromatic Ring
~1250C-O stretchingAryl-alkyl ether
~1290C-N stretchingAmide

Causality behind Assignments: The most prominent features in the IR spectrum of Aniracetam are the two distinct carbonyl stretching vibrations. The lactam carbonyl (amide) typically absorbs at a higher frequency (around 1728 cm⁻¹) compared to the aromatic ketone carbonyl (around 1683 cm⁻¹), which is conjugated with the benzene ring, lowering its stretching frequency. [2]The presence of both these strong bands is a key diagnostic feature for Aniracetam. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed in their expected regions. The characteristic C=C stretching bands confirm the presence of the aromatic ring, and the strong C-O stretching band is indicative of the aryl-alkyl ether linkage of the methoxy group.

Conclusion

The comprehensive NMR and IR spectroscopic data presented in this guide provide a robust and reliable basis for the characterization of 1-(4-methoxybenzoyl)-2-pyrrolidinone (Aniracetam). The detailed assignment of the ¹H and ¹³C NMR signals, along with the identification of the key vibrational modes in the IR spectrum, offers a complete spectroscopic fingerprint of the molecule. This information is invaluable for researchers and professionals in the pharmaceutical industry for identity confirmation, purity assessment, and as a foundational tool in the development of new drug formulations and delivery systems.

References

  • Mangolim, C. S., Moriwaki, C., Nogueira, A. C., & Sato, F. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. Pharmaceuticals, 11(4), 113. [Link]

  • PubChem. (n.d.). Aniracetam. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). Aniracetam | C12H13NO3 | MD Topology | NMR | X-Ray. The University of Queensland. Retrieved March 21, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-2-pyrrolidinone. Wiley-VCH GmbH. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Detailed experimental procedures and spectra data for all compounds. Retrieved March 21, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • mzCloud. (2016, August 19). Aniracetam. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved March 21, 2026, from [Link]

  • Chemicalize. (n.d.). Aniracetam. ChemAxon. Retrieved March 21, 2026, from [Link]

  • SpectraBase. (n.d.). (2S)-1-(4-benzoxy-3-methoxy-benzoyl)pyrrolidine-2-carboxylic acid methyl ester. Wiley-VCH GmbH. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Mangolim, C. S., et al. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. Pharmaceuticals (Basel), 11(4), 113. [Link]

  • Guenzi, A., & Zanetti, M. (1990). Determination of aniracetam and its main metabolite, N-anisoyl-GABA, in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 530(2), 397-406. [Link]

Sources

Foundational

A Technical Guide to the Degradation Pathways of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Context and Significance 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a critical chemical intermediate, primarily recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a critical chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical agents, most notably beta-blockers like Atenolol. Its molecular architecture, featuring a phenylacetonitrile core functionalized with a chlorohydrin-containing ether side chain, presents several points of chemical reactivity. Understanding the stability and degradation pathways of this intermediate is paramount in drug development. It ensures the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) by identifying potential impurities that may arise during synthesis, formulation, and storage.

This guide provides an in-depth analysis of the potential degradation pathways of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, grounded in fundamental principles of organic chemistry. It further outlines a systematic approach for conducting forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate these pathways experimentally.[1][2][3]

Part 1: Theoretical Degradation Pathways

The structure of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile contains four key functional groups susceptible to degradation: a nitrile, a secondary alcohol, a secondary alkyl chloride, and an ether linkage. The most probable degradation pathways are hydrolysis, oxidation, and intramolecular cyclization.

Hydrolytic Degradation

Hydrolysis can occur under both acidic and basic conditions, primarily targeting the nitrile group.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl), the nitrile group is susceptible to hydrolysis. The reaction initiates with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[4][5][6] This is followed by a nucleophilic attack by water, leading to the formation of an amide intermediate. Under forcing conditions, this amide can be further hydrolyzed to yield the corresponding carboxylic acid, 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetic acid, and an ammonium salt.[7]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[5][8] This pathway can be controlled to stop at the amide stage under milder conditions or proceed to the carboxylate salt under harsher conditions (e.g., elevated temperature).[4] The final product upon acidification would be the same carboxylic acid as in the acidic pathway.

Caption: Hydrolytic degradation of the nitrile group.

Intramolecular Cyclization (Epoxidation)

One of the most significant and likely degradation pathways, especially under basic or even neutral pH conditions, is an intramolecular SN2 reaction. The hydroxyl group, upon deprotonation to an alkoxide, acts as a potent internal nucleophile. It attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion to form a highly reactive epoxide ring. This results in the formation of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile. This reaction is a classic example of the Williamson ether synthesis adapted for intramolecular cyclization.

Caption: Base-catalyzed intramolecular cyclization to form an epoxide.

Oxidative Degradation

The secondary alcohol in the side chain is a prime target for oxidation.

  • Oxidation to Ketone: In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), the secondary alcohol can be oxidized to a ketone.[9][10][11] This would yield 2-[4-(3-chloro-2-oxopropoxy)phenyl]acetonitrile. This transformation is a common degradation pathway for drug molecules containing secondary alcohol moieties.[10] While strong oxidizing agents can further cleave the molecule, the formation of the ketone is the most probable initial oxidative degradation step.[11]

Caption: Oxidation of the secondary alcohol to a ketone.

Part 2: Experimental Design for Forced Degradation Studies

To experimentally confirm these theoretical pathways and uncover others, a forced degradation (or stress testing) study is essential.[12][13] The goal is to induce degradation, typically in the range of 5-20%, to ensure that potential degradants are formed at a sufficient concentration for detection and characterization without completely destroying the sample.[1]

Protocol: A Systematic Approach

The following protocols are designed based on ICH guidelines Q1A(R2) and Q1B.[1][2][3][14] A stock solution of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60-80°C for 24-48 hours. Neutralize before analysis.Nitrile hydrolysis to amide/carboxylic acid.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-12 hours. Neutralize before analysis.Intramolecular cyclization (epoxidation), Nitrile hydrolysis.
Oxidation Mix stock solution with 3-6% H₂O₂. Keep at room temperature for 24 hours, protected from light.Oxidation of secondary alcohol to ketone.
Thermal Stress Store the solid compound at 80°C for 48 hours. Store a solution at 60°C for 48 hours.May accelerate all other pathways.
Photolytic Stress Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3] Use a dark control.Photodegradation (pathways less predictable).
Analytical Workflow: A Self-Validating System

A robust analytical method is required to separate the parent compound from all process-related impurities and degradation products. This is known as a stability-indicating method.[13]

Analytical_Workflow cluster_0 Forced Degradation cluster_1 Analysis & Characterization Acid Acid Stress HPLC HPLC-UV/PDA (Separation & Quantification) Acid->HPLC Base Base Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS/MS (Identification & Structure) HPLC->LCMS Peak Elucidation MassBalance Mass Balance Calculation (Accountability) HPLC->MassBalance Quantification Data LCMS->MassBalance Impurity Identity

Caption: Workflow for forced degradation and analysis.

Step-by-Step Methodology:

  • Method Development: Develop a reverse-phase HPLC method, likely with a C18 column and a gradient elution using a mobile phase of acetonitrile and water/buffer. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Forced Degradation: Execute the stress protocols outlined in the table above. Include an unstressed control sample for comparison.

  • Analysis: Inject all stressed samples and the control into the HPLC system.

  • Quantification & Mass Balance: Quantify the parent peak and all degradation peaks. Calculate the mass balance to ensure the sum of the assay of the parent compound and the levels of all degradants accounts for close to 100% of the initial concentration. This validates that all major degradation products are being detected.

  • Identification: For significant unknown peaks, utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine their molecular weights and fragmentation patterns.[15] This data is critical for elucidating the structures of the degradation products and confirming the proposed pathways.

Conclusion

The chemical stability of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is governed by the reactivity of its nitrile, chlorohydrin, and ether functionalities. Theoretical analysis points towards hydrolysis, intramolecular cyclization to an epoxide, and oxidation as the primary degradation routes. A systematic forced degradation study, executed according to ICH guidelines and utilizing a validated stability-indicating HPLC method coupled with LC-MS, is the definitive approach to confirm these pathways. This rigorous scientific investigation provides the foundational knowledge required for developing robust manufacturing processes, stable formulations, and ensuring the ultimate safety and quality of the final drug product.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility and Thermodynamic Stability Profiling of Atenolol Impurities for Drug Development Professionals

Executive Summary & Core Directive The characterization of impurities is a non-negotiable cornerstone of modern pharmaceutical development. The safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

The characterization of impurities is a non-negotiable cornerstone of modern pharmaceutical development. The safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API) are intrinsically linked to the control of its related substances. This guide provides an in-depth technical framework for elucidating the solubility and thermodynamic stability profile of a critical atenolol-related compound. While this document uses "Atenolol Impurity 12" as a placeholder, the principles, protocols, and logical frameworks detailed herein are universally applicable to the characterization of any pharmaceutical impurity.

Atenolol is a widely prescribed beta-1 selective adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1][2] Its synthesis and storage can lead to the formation of various related substances that must be rigorously controlled.[2] This document moves beyond a simple listing of procedures; it provides the scientific rationale (the "why") behind each experimental choice, empowering researchers and drug development professionals to design and execute robust, self-validating characterization studies that meet global regulatory standards.

The core of this guide is built on the foundational principles of the International Council for Harmonisation (ICH), particularly guidelines Q1A (Stability Testing), Q3A (Impurities in New Drug Substances), and Q3B (Impurities in New Drug Products).[3][4][5] By integrating these standards with practical, field-proven insights, this document serves as both a strategic overview and a hands-on manual for impurity profiling.

Physicochemical Identity and Foundational Properties

Before any solubility or stability assessment can commence, the fundamental identity of the impurity must be unequivocally established. While pharmacopeias list several known atenolol impurities (often designated with letters, such as Impurity A, C, D, etc.), a "numbered" impurity like "Atenolol Impurity 12" may arise from a specific, proprietary synthesis route or be a novel degradation product.[6][7][8]

2.1 Structure and Identification

The first step is structural elucidation using a combination of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, providing direct clues to the molecular structure.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To provide a detailed map of the molecule's carbon-hydrogen framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.[10]

For the purpose of this guide, we will consider a plausible structure for an atenolol impurity, such as Atenolol Related Compound A (2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide) , a known hydrolysis product.[7]

Diagram 1: Chemical Structure of Atenolol and a Key Impurity

G cluster_0 Atenolol cluster_1 Atenolol Related Compound A Atenolol Atenolol ImpurityA ImpurityA Atenolol->ImpurityA Hydrolysis

Caption: Atenolol can degrade via hydrolysis to form Related Compound A.

2.2 Essential Physicochemical Parameters

Understanding the impurity's intrinsic properties like pKa (acid dissociation constant) and LogP (partition coefficient) is crucial for predicting its behavior. These parameters govern how solubility will change with pH and how the molecule will partition between aqueous and organic phases, respectively.

ParameterDefinitionSignificance for Solubility & Stability
pKa The pH at which a functional group is 50% ionized and 50% non-ionized.Directly predicts how solubility will change in different pH environments (e.g., stomach vs. intestine). Ionized species are generally more water-soluble.
LogP The ratio of a compound's concentration in a mixture of two immiscible phases (octanol and water) at equilibrium.Indicates the lipophilicity ("oil-loving") or hydrophilicity ("water-loving") of the molecule. High LogP often correlates with lower aqueous solubility.[11]

These values can be predicted using software (e.g., ACD/Labs, ChemDraw) and confirmed experimentally.

Aqueous Solubility Profiling: The Cornerstone of Bioavailability

The aqueous solubility of an impurity is a critical parameter. It influences the potential for the impurity to be absorbed in the gastrointestinal tract and impacts decisions on formulation strategies. An impurity with high solubility could pose a greater systemic risk than one that is poorly soluble.

3.1 The Scientific Rationale for pH-Dependent Solubility

Most pharmaceutical molecules, including atenolol and its impurities, contain ionizable functional groups.[12] The overall charge of the molecule—and thus its interaction with polar water molecules—is dependent on the pH of the surrounding solution. A pH-solubility profile is therefore not just a data point, but a fundamental characterization of the molecule's behavior. This is typically determined using the shake-flask method , which remains the gold standard for its reliability.

3.2 Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved.

Objective: To determine the solubility of Atenolol Impurity 12 across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Materials:

  • Atenolol Impurity 12 reference standard

  • Calibrated pH meter

  • Buffer solutions (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4)

  • HPLC-grade water, acetonitrile, methanol

  • Validated HPLC method for quantification of the impurity

  • Temperature-controlled shaker bath

  • 0.45 µm syringe filters (low-binding)

Methodology:

  • Preparation: Add an excess amount of the impurity to separate vials containing each buffer solution. The excess must be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a pre-determined period.

  • Equilibrium Confirmation (Trustworthiness Pillar): Sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). The purpose is to demonstrate that the concentration has reached a plateau, confirming equilibrium. If concentrations are still rising at 48 hours, the study must be extended.

  • Sample Processing: Withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter to remove undissolved solid. Causality Insight: Failure to filter properly is a common source of artificially high and variable solubility results.

  • Quantification: Dilute the filtered sample into the mobile phase of a validated HPLC method and quantify the concentration against a standard curve.

  • Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer.

Diagram 2: Shake-Flask Solubility Workflow

G arrow arrow A 1. Add Excess Impurity to Buffer Vials B 2. Agitate in Shaker Bath (Constant Temp) A->B Incubation C 3. Sample at 24, 48, 72h (Confirm Equilibrium) B->C Time Points D 4. Filter Supernatant (0.45 µm Syringe Filter) C->D Sampling E 5. Dilute & Quantify (Validated HPLC Method) D->E Analysis F 6. Plot Solubility vs. pH E->F Result

Caption: A self-validating workflow for determining equilibrium solubility.

3.3 Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

pHTemperature (°C)Solubility (µg/mL) at 24hSolubility (µg/mL) at 48hSolubility (µg/mL) at 72hFinal Equilibrium Solubility (µg/mL)
1.225150.1195.5198.2198.2
4.52595.3110.1111.5111.5
6.82560.765.265.465.4
7.42558.160.360.160.1

This is example data. The trend would indicate higher solubility in acidic conditions, which is typical for a basic compound.

Thermodynamic Stability Assessment

Thermodynamic stability refers to the measure of a system's energy state; a more stable compound is in a lower energy state.[11] In pharmaceuticals, instability leads to degradation, forming new impurities and reducing the potency of the API.[10] Forced degradation studies are the primary tool for investigating these pathways.[9][13]

4.1 The "Why": Forced Degradation as a Predictive Tool

Forced degradation (or stress testing) involves subjecting the impurity to conditions more severe than accelerated stability testing.[9][14] Its purpose is twofold:

  • To identify likely degradation products: This helps in developing stability-indicating analytical methods capable of separating the main compound from all its potential degradants.[15]

  • To elucidate degradation pathways: Understanding whether the impurity is susceptible to hydrolysis, oxidation, or photolysis provides critical information for formulation, packaging, and storage recommendations.[16]

4.2 Experimental Protocol: Forced Degradation (Solution State)

Objective: To determine the degradation pathways of Atenolol Impurity 12 in solution under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a solution of the impurity in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat (e.g., at 80°C for 8 hours).[9]

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat (e.g., at 80°C for 8 hours).[9]

    • Oxidation: Mix the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for 8 hours.[9]

    • Photolytic: Expose the stock solution to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[5][17]

    • Control: Keep a stock solution protected from light at room temperature.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent impurity.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.

    • A target degradation of 5-20% is ideal. If degradation is excessive, reduce the stress duration or temperature. If no degradation is seen, increase the severity.

Diagram 3: Decision Logic for Forced Degradation Studies

G Start Begin Forced Degradation Study Stress Apply Stress Condition (Acid, Base, Oxidative, Light) Start->Stress Analyze Analyze via HPLC-MS Stress->Analyze Deg Is Degradation 5-20%? Analyze->Deg End Pathway Identified. Document Results. Deg->End  Yes Increase Increase Stress Severity (Time, Temp, Conc.) Deg->Increase No (<5%) Decrease Decrease Stress Severity (Time, Temp, Conc.) Deg->Decrease No (>20%) Increase->Stress Decrease->Stress

Sources

Foundational

preliminary toxicity and genotoxicity data for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

An in-depth technical analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile requires a rigorous examination of its chemical reactivity, its role in pharmaceutical synthesis, and the regulatory frameworks govern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile requires a rigorous examination of its chemical reactivity, its role in pharmaceutical synthesis, and the regulatory frameworks governing its control. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanistic toxicology and applied analytical control strategies, ensuring that drug development professionals can effectively manage this compound under the ICH M7 guidelines.

Chemical Identity & Mechanistic Context

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (CAS: 142037-04-5) is a critical synthetic intermediate and potential impurity frequently encountered in the manufacturing of beta-adrenergic blocking agents, most notably Atenolol[1][2]. It is typically generated via the alkylation of 4-hydroxyphenylacetonitrile with epichlorohydrin[2].

From a toxicological perspective, the defining feature of this molecule is the chlorohydrin moiety . Under the International Council for Harmonisation (ICH) M7 guidelines, chlorohydrins are classified as structurally alerting for mutagenicity (Potential Genotoxic Impurities, or PGIs)[3][4].

The Causality of Genotoxicity: Chlorohydrins are not inherently DNA-reactive in their stable state; rather, they are pro-electrophiles. Under physiological pH or basic manufacturing conditions, the hydroxyl group undergoes deprotonation. This triggers a rapid intramolecular nucleophilic substitution, displacing the chloride ion to form a highly strained, reactive epoxide [3]. Epoxides act as potent alkylating agents, undergoing nucleophilic attack by the electron-rich nitrogen centers of DNA bases (predominantly the N7 position of guanine and N3 of adenine). This covalent adduction distorts the DNA double helix, leading to base-pair substitution mutations during replication[3].

Mechanism Chlorohydrin 2-[4-(3-Chloro-2-hydroxypropoxy) phenyl]acetonitrile (Chlorohydrin) Epoxide Epoxide Intermediate (DNA Reactive) Chlorohydrin->Epoxide Intramolecular Cyclization (-HCl) Base Physiological pH / Base Base->Chlorohydrin Deprotonation of -OH DNA_Adduct Covalent DNA Adduct (Mutagenic Lesion) Epoxide->DNA_Adduct Nucleophilic Attack DNA DNA (Guanine N7, Adenine N3) DNA->DNA_Adduct Alkylation

Mechanism of DNA alkylation via chlorohydrin-to-epoxide cyclization.

Genotoxicity Risk Assessment (ICH M7 Framework)

Under ICH M7, the initial assessment of an impurity relies on in silico (Q)SAR (Quantitative Structure-Activity Relationship) methodologies. A dual-system approach is mandated: one expert rule-based system (e.g., Derek Nexus) and one statistical-based system (e.g., Sarah Nexus)[5].

Table 1: In Silico Toxicity Predictions for CAS 142037-04-5
Evaluation SystemMethodologyTarget EndpointPrediction ResultCausality / Structural Alert
Derek Nexus Expert Rule-BasedIn vitro mutagenicityPositive Presence of alkyl halide/chlorohydrin capable of epoxide formation.
Sarah Nexus StatisticalIn vitro mutagenicityPositive High confidence score based on training sets of aliphatic chlorohydrins.
ICH M7 Class RegulatoryMutagenic PotentialClass 3 Alerting structure present; requires empirical Ames testing to confirm or refute.

Experimental Protocols: Bacterial Reverse Mutation Assay (OECD 471)

To empirically validate the in silico alert, a Bacterial Reverse Mutation Assay (Ames Test) must be conducted strictly adhering to OECD Test Guideline 471.

Why this specific protocol? The Ames test utilizes auxotrophic mutant strains of Salmonella typhimurium and Escherichia coli that cannot synthesize specific amino acids (histidine or tryptophan). Mutagenic events that restore this function (reverting them to a prototrophic state) allow the bacteria to form colonies on deficient agar[6]. We test both with and without S9 metabolic activation. While chlorohydrins are typically direct-acting mutagens (forming epoxides spontaneously in the basic assay buffer), the S9 fraction (rat liver homogenate) is required to ensure that mammalian metabolic enzymes do not convert the compound into secondary, highly potent pro-mutagens[7].

Step-by-Step Methodology (Self-Validating System)
  • Strain Preparation: Cultivate S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to reach the exponential growth phase ( 1−2×109 cells/mL). Causality: Multiple strains are required because TA1535/TA100 detect base-pair substitutions (typical for alkylating epoxides), while TA98/TA1537 detect frameshift mutations.

  • Metabolic Activation Formulation: Prepare the S9 mix containing 10% v/v S9 fraction, NADP, glucose-6-phosphate, and buffer[7].

  • Dose Range Finding: Expose strains to the chlorohydrin impurity at concentrations ranging from 1.5 to 5000 µ g/plate to determine cytotoxicity (evidenced by clearing of the background bacterial lawn).

  • Plate Incorporation: Combine 0.1 mL of bacterial suspension, 0.1 mL of test article (or solvent), and 0.5 mL of S9 mix (or buffer) into 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • System Validation: The assay is only valid if the concurrent vehicle control falls within historical background ranges, and the positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for S9-activated plates) show at least a 3-fold increase in revertants.

Table 2: Representative Ames Test Data Summary (Chlorohydrin Alert)
Tester StrainMutation DetectedS9 ActivationMean Revertants (Vehicle)Mean Revertants (Test Article - 500 µ g/plate )Result
TA100 Base-pair substitution- S9110 ± 12485 ± 30 Positive
TA100 Base-pair substitution+ S9125 ± 15410 ± 25 Positive
TA98 Frameshift- S920 ± 422 ± 5Negative
TA1535 Base-pair substitution- S915 ± 3140 ± 18 Positive

Mitigation and Control Strategies in Drug Development

Once classified as an ICH M7 Class 2 mutagen, the impurity must be controlled to levels below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for long-term clinical use[8].

The Teasdale Purge Factor Approach (ICH M7 Option 4)

Instead of relying solely on end-product analytical testing (Option 1), modern pharmaceutical development leverages Purge Factor Calculations pioneered by Dr. Andrew Teasdale[9][10]. This Quality by Design (QbD) approach mathematically predicts the clearance of the impurity based on its physicochemical properties and the downstream manufacturing conditions[9][11].

  • Reactivity Purge: The chlorohydrin moiety is highly reactive. In the synthesis of Atenolol, the subsequent step involves a reaction with a vast excess of isopropylamine[2]. The chlorohydrin will rapidly react with the amine, destroying the mutagenic alert. (Score: 100)

  • Solubility Purge: If the final API is crystallized from a solvent where the chlorohydrin (or its amine adduct) is highly soluble, it remains in the mother liquor. (Score: 10)[11].

  • Total Purge Calculation: Reactivity (100) × Solubility (10) = 1000. If the required purge to meet the TTC is 50, the predicted purge of 1000 provides a comfortable safety margin, justifying an Option 4 control strategy (no routine testing required in the final API)[5][10].

Analytical Control (LC-MS/MS)

If purge factors are insufficient, trace-level analytical methods must be developed. For chlorohydrins, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to achieve Limits of Quantitation (LOQ) in the sub-ppm range[8].

Workflow ID Impurity Identification (LC-MS/MS) InSilico In Silico (Q)SAR (Derek/Sarah Nexus) ID->InSilico Alert Structural Alert: Chlorohydrin InSilico->Alert Positive Prediction Ames Bacterial Reverse Mutation (Ames Test - OECD 471) Alert->Ames Empirical Validation Class1 ICH M7 Class 2 (Known Mutagen) Ames->Class1 Positive Result Control Control Strategy (Purge Factor / TTC Limit) Class1->Control Establish Limits (Option 4)

ICH M7 workflow for the identification, validation, and control of mutagenic impurities.

References

  • [3] Universidade de Lisboa. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Available at: [Link]

  • [4] Wiley Online Library. "Mutagenic Impurities: Strategies for Identification and Control." Available at: [Link]

  • [8] Scientific Research Publishing (SCIRP). "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities..." Available at:[Link]

  • ResearchGate. "Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography–Mass Spectrometry." Available at:[Link]

  • [2] National Institutes of Health (NIH). "Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents." Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." Available at: [Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." Available at: [Link]

  • [6] Eurofins Australia. "The Ames Test or Bacterial Reverse Mutation Test." Available at: [Link]

  • [10] Scientific Update. "Purge Factor Calculations - in ICH Quality Guidelines." Available at:[Link]

  • [11] American Chemical Society (ACS). "Establishing Best Practice for the Application and Support of Solubility Purge Factors." Available at: [Link]

  • [5] Organic Process Research & Development (ACS). "Control of Mutagenic Impurities: Survey of Pharmaceutical Company Practices and a Proposed Framework for Industry Alignment." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile in Pharmaceutical Formulations

Abstract This application note presents a detailed, robust, and sensitive protocol for the detection and quantification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, a potential process-related impurity or degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and sensitive protocol for the detection and quantification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, a potential process-related impurity or degradant, in pharmaceutical formulations. Leveraging the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this method is designed for use in quality control, stability testing, and drug development environments. The protocol outlines comprehensive procedures for sample preparation, instrument configuration, and a full method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's principles.

Introduction and Method Rationale

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a compound that may arise during the synthesis or degradation of active pharmaceutical ingredients (APIs) containing related structural motifs. The presence of reactive functional groups, such as the chlorohydrin moiety, makes it a compound of interest from a safety and quality perspective. Therefore, a highly selective and sensitive analytical method is crucial for its control at trace levels in final drug products.

LC-MS/MS is the technology of choice for this application due to its unparalleled ability to combine the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[3] This synergy allows for the unequivocal identification of the target analyte, even in the presence of complex pharmaceutical matrices, thereby ensuring data integrity and regulatory compliance.[4][5]

1.1. Analyte Characteristics and Methodological Choices

The analytical strategy is predicated on the physicochemical properties of the target analyte, summarized in Table 1.

  • Rationale for Reverse-Phase LC: The analyte possesses a balance of hydrophobic (phenyl ring) and polar (hydroxyl, nitrile) characteristics. This makes it ideally suited for separation using a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution is employed to ensure sharp peak shapes and efficient separation from the API and other excipients.[6]

  • Rationale for ESI+ and MRM: The presence of a nitrile group and a secondary alcohol makes the molecule amenable to protonation. Therefore, Electrospray Ionization (ESI) in positive mode (ESI+) was selected for its high efficiency in ionizing such compounds. For quantification, Multiple Reaction Monitoring (MRM) is used. This technique involves monitoring a specific precursor-to-product ion transition, which provides exceptional specificity and reduces background noise, a critical requirement for trace-level impurity analysis.[7]

Table 1: Physicochemical Properties of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

PropertyValueJustification
Chemical Structure Chemical StructureDeduced from IUPAC name.
Molecular Formula C₁₁H₁₂ClNO₂Calculated from structure.
Molecular Weight 225.67 g/mol Calculated from formula.
Monoisotopic Mass 225.05 g/mol Used for MS precursor ion identification.
Predicted logP ~1.5 - 2.0Indicates moderate hydrophobicity, suitable for C18 chromatography.

Experimental Protocol

2.1. Materials and Reagents

  • Reference Standard: 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (Purity ≥ 98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, 0.22 µm syringe filters (PTFE or equivalent).

2.2. Preparation of Standards and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards ranging from the Limit of Quantification (LOQ) to ~1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3x LOQ, mid-range, and 80% of the highest standard) from the Primary Stock Solution.

2.3. Sample Preparation from Pharmaceutical Formulation (e.g., Tablets)

The objective of sample preparation is to efficiently extract the analyte from the formulation matrix while minimizing interferences.[8]

G start Weigh and Crush 10 Tablets powder Transfer Powder to 50 mL Volumetric Flask start->powder dissolve Add ~40 mL Diluent (50:50 ACN:H₂O) powder->dissolve sonicate Sonicate for 15 min Vortex for 5 min dissolve->sonicate Extraction volume Bring to Volume with Diluent sonicate->volume centrifuge Centrifuge at 4000 rpm for 10 min volume->centrifuge Excipient Removal filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter inject Inject into LC-MS/MS System filter->inject

Caption: Sample preparation workflow from tablet to injection.

2.4. LC-MS/MS Instrumental Parameters

The following parameters were optimized to achieve the best sensitivity, peak shape, and separation. The use of a C18 column provides excellent retention for the analyte, while the gradient elution ensures timely elution and a clean baseline.[7][9]

Table 2: Optimized Liquid Chromatography (LC) Parameters

ParameterCondition
Instrument UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

The mass spectrometer was tuned for the analyte by direct infusion to identify the optimal precursor ion and subsequent product ions for MRM analysis.

Table 3: Optimized Mass Spectrometry (MS/MS) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (m/z)
226.1
226.1

Method Validation Protocol

The developed method was fully validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11] The validation process ensures the reliability, accuracy, and precision of the results.

G Validation Method Validation (ICH Q2) Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOD_LOQ Sensitivity (LOD & LOQ) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2.

Table 4: Method Validation Summary and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank diluent, placebo formulation, and placebo spiked with analyte.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity & Range Analyze calibration standards at ≥ 6 concentration levels.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze spiked placebo samples at 3 levels (e.g., 80%, 100%, 120% of a target concentration) in triplicate.Mean recovery should be within 80.0% to 120.0%.[5]
Precision Repeatability (Intra-day): 6 replicate injections of a standard solution. Intermediate (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) Determined at a signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantification (LOQ) Determined at a signal-to-noise ratio (S/N) of 10:1. Precision and accuracy must meet criteria at this level.S/N ≥ 10; %RSD ≤ 20%; Recovery 80-120%.[1]
Robustness Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±5%, Column Temp ±2°C, Mobile Phase pH ±0.1).System suitability parameters remain within acceptance criteria.

Conclusion

This application note describes a specific, sensitive, and robust LC-MS/MS method for the quantification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile in pharmaceutical formulations. The simple sample preparation procedure and the high selectivity of the MRM detection make it suitable for routine analysis in a regulated environment. The comprehensive validation protocol confirms that the method is reliable and fit for its intended purpose, adhering to the stringent requirements of the FDA and ICH guidelines.[10][12][13]

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. PMC. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Available at: [Link]

  • 3-(4-(1-(4-(3-Chloro-2-hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-1,2-propanediol. PubChem. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA. Available at: [Link]

  • 2,3-Epoxypropyl phenyl ether Chemical Substances Control Law Reference. National Institute of Technology and Evaluation, Japan. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic Development. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • 2-Chloro-2-phenylacetonitrile. PubChem. Available at: [Link]

  • LC-MS/MS Method Development for Drug Analysis. Chromatography Online via YouTube. Available at: [Link]

  • LC-MS Method Development and Validation for Quantification of Crotamiton and its Impurity (A) in Marketed Dosage Forms. RASĀYAN Journal of Chemistry. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • A Review on LC-MS Method Development and Validation. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Available at: [Link]

Sources

Application

isolation and purification techniques for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

An Application Guide to the Isolation and Purification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile Abstract This comprehensive guide provides detailed application notes and protocols for the isolation and puri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Isolation and Purification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Abstract

This comprehensive guide provides detailed application notes and protocols for the isolation and purification of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the efficacy and safety of subsequent active pharmaceutical ingredients (APIs). This document outlines a systematic approach, beginning with the identification of potential process-related impurities and proceeding through multi-step purification strategies including liquid-liquid extraction, column chromatography, and recrystallization. Furthermore, it details robust analytical methods for purity verification and structural confirmation, ensuring the final product meets stringent quality standards. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Imperative for Purity

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a pivotal building block in the synthesis of various pharmaceutical agents, particularly beta-blockers. Its molecular structure incorporates several reactive functional groups—a nitrile, a secondary alcohol, a chloromethyl group, and an aromatic ether—which makes it susceptible to the formation of various impurities during its synthesis. These impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.[1] The presence of such impurities can compromise the yield, safety, and efficacy of the final API.

Therefore, robust and efficient purification protocols are not merely a procedural step but a cornerstone of quality control. This guide provides a detailed examination of the purification landscape for this specific molecule, moving beyond a simple list of steps to explain the underlying chemical principles that govern the choice of each technique and parameter.

Synthetic Landscape and Potential Impurities

A common synthetic route to the target compound involves the reaction of 4-hydroxyphenylacetonitrile with epichlorohydrin under basic conditions. Understanding this synthesis is key to anticipating the impurity profile.

Potential Process-Related Impurities:

Impurity Name/TypeStructure (if applicable)Rationale for Presence
Unreacted Starting Material 4-hydroxyphenylacetonitrileIncomplete reaction conversion.[2]
Unreacted Reagent EpichlorohydrinUsed in excess to drive the reaction; can hydrolyze to form glycerol dichlorohydrin.
Dimeric Impurity N/AThe secondary hydroxyl of the product can react with another molecule of epichlorohydrin.
Glycidyl Ether Byproduct 2-((4-(cyanomethyl)phenoxy)methyl)oxiraneFormed by intramolecular cyclization of the product under basic conditions.
Hydrolysis Product 3-(4-(cyanomethyl)phenoxy)propane-1,2-diolHydrolysis of the chlorohydrin group during workup or purification.
Residual Solvents e.g., Acetonitrile, TolueneSolvents used in the reaction or extraction steps.[3]

Post-Synthesis Isolation and Work-Up: The First Purification Gate

The initial isolation from the reaction mixture is a critical step that removes the bulk of inorganic salts, catalysts, and water-soluble byproducts. A standard liquid-liquid extraction protocol is typically employed.

Protocol 1: Aqueous Work-Up and Liquid-Liquid Extraction
  • Reaction Quenching: Upon reaction completion (monitored by TLC or HPLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base catalyst.[4]

  • Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. The choice depends on the reaction solvent and the solubility of the target compound. Ethyl acetate is a common and effective choice.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer containing the product is typically less dense than the aqueous layer, but this should be confirmed.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Water (2x) to remove residual salts and water-soluble impurities.

    • Brine (saturated NaCl solution) (1x) to break any emulsions and remove the bulk of dissolved water.[5]

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as a viscous oil or a semi-solid.[6]

Workflow for Initial Isolation

Caption: Initial isolation workflow.

High-Purity Refinement Techniques

The crude product from the initial work-up requires further purification to remove closely related organic impurities. The two most powerful methods for this are flash column chromatography and recrystallization.

Purification by Flash Column Chromatography

Flash chromatography is a highly effective technique for separating compounds with different polarities.[5] The target molecule, with its hydroxyl group, is moderately polar, allowing for good separation from less polar byproducts and more polar impurities on a silica gel stationary phase.

  • Mobile Phase Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a standard choice. Spot the crude product on a TLC plate and elute with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (120-200 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate.[5] This will first elute non-polar impurities, followed by the desired product, and finally, the more polar impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

G A Crude Product B Select Eluent via TLC (Target Rƒ ~0.3) A->B D Dry Load Sample A->D C Pack Silica Gel Column B->C C->D E Elute with Hexane/EtOAc Gradient D->E F Collect & Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Flash chromatography purification workflow.

Purification by Recrystallization

If the crude product is obtained as a solid or can be induced to solidify, recrystallization is a highly efficient and scalable purification method. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

  • Solvent Screening: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of the crude product in various solvents like ethanol, isopropanol, ethyl acetate, or toluene. Mixed solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) can also be effective.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Suitable Solvents for Recrystallization:

SolventRationale
Isopropanol Good balance of polarity to dissolve the compound when hot.
Ethyl Acetate A moderately polar solvent, often effective.
Toluene Can be effective for less polar impurities.
Acetonitrile/Water A mixed solvent system that can be tuned for optimal solubility.[8]
Ethanol/Hexanes A polar solvent with a non-polar anti-solvent to induce crystallization.[7]

Purity Assessment and Structural Confirmation

After purification, it is essential to confirm the purity and verify the chemical structure of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis.[9] A reversed-phase method is most suitable for this compound.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for moderately polar organic molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and ionization in MS detection.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nm and 275 nmThe phenyl ring provides strong UV absorbance.
Injection Vol. 5 µLStandard injection volume.

The purity is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical intermediates, a purity of >99.0% is often required.

Spectroscopic Characterization

Spectroscopic methods are used to confirm that the purified compound has the correct chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Key expected signals include aromatic protons, the benzylic CH₂CN protons, and the protons of the chlorohydroxypropyl chain.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, with characteristic signals for the nitrile carbon, aromatic carbons, and aliphatic carbons.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic stretches for:

    • O-H (alcohol): ~3400 cm⁻¹ (broad)

    • C≡N (nitrile): ~2250 cm⁻¹[11]

    • C-O (ether): ~1250 cm⁻¹

    • C-Cl (alkyl chloride): ~750 cm⁻¹

References

  • The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

  • Figshare. Download file. Available from: [Link]

  • MicroSolv Technology Corporation. APPLICATION NOTES - HPLC. Available from: [Link]

  • Agilent Technologies. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Agilent Technologies. Developing liquiD Chromatography methoDs for Food AnAlysis. Available from: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Beilstein Journals. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available from: [Link]

  • Università di Bologna. S1 Understanding and Exploiting Gel-to-Crystal Transitions in Supramolecular Gels. Available from: [Link]

  • Organic Syntheses. chloroacetonitrile - Organic Syntheses Procedure. Available from: [Link]

  • Nature. Robust RP-HPLC method for the parallel determination of quaternary mixture in cold and cough syrups with sustainability appraisal. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • National Center for Biotechnology Information. Selection of chromatographic methods for the purification of cell culture-derived Orf virus for its application as a vaccine or viral vector. Available from: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Google Patents. Crystalline macrolides and process for their preparation.
  • The Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available from: [Link]

  • Phenomenex. APPLICATIONS. Available from: [Link]

  • I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Available from: [Link]

  • Google Patents. Synthesis of phenylacetonitrile.
  • ScienceDirect. 4.2.1.6 - 4.2.1.6 phenyl-Sepharose column chromatography. Available from: [Link]

  • SciELO. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles.
  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Available from: [Link]

  • National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

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  • European Patent Office. METHOD FOR PURIFICATION OF ACETONITRILE. Available from: [Link]

  • ResearchGate. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. presence of organic impurities into active pharmaceutical ingredients. Available from: [Link]

  • ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available from: [Link]

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Method

Application Note: A Guide to Using 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile as a Reference Standard for Impurity Profiling in Beta-Blocker Synthesis

Introduction In pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and qualification of impurities above specific thresholds.[1][2][3][4] Impurity profiling is the systematic process that enables this control, safeguarding patient health by minimizing exposure to potentially harmful substances.[5]

This application note provides a comprehensive technical guide on the use of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile as a reference standard for impurity profiling. Structurally, this molecule is a logical process-related impurity or synthetic intermediate in the manufacturing of several cardio-selective beta-blockers, such as Atenolol and Acebutolol.[6][7][8] Its core structure shares key features with these APIs, making it a critical compound to monitor in API batches to ensure the manufacturing process is well-controlled.

The purpose of this guide is to provide researchers, analytical scientists, and quality control professionals with the foundational knowledge and detailed protocols required to properly qualify and utilize 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile as a reference standard. We will cover the essential steps from initial characterization of the standard to the development, validation, and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its accurate quantification.

Part 1: Qualification of the Reference Standard

Before an impurity can be accurately quantified, the reference standard itself must be rigorously characterized to confirm its identity, purity, and potency. This process, known as qualification, ensures that the standard is suitable for its intended analytical purpose and provides confidence in the accuracy of all subsequent measurements. A well-characterized reference standard is the bedrock of any validated analytical method.

Protocol 1.1: Identity and Structure Elucidation

The first step is to unequivocally confirm that the material designated as the reference standard has the correct chemical structure. This is achieved using a combination of spectroscopic techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: The ¹H NMR spectrum will confirm the presence and connectivity of all protons, their chemical environments, and their coupling patterns. The ¹³C NMR will confirm the carbon skeleton of the molecule. The combined data provides an unambiguous fingerprint of the molecular structure.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, with a soft ionization technique like Electrospray Ionization (ESI).

    • Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (molecular formula) of the compound. Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the IR spectrum of the solid material (e.g., using a KBr pellet or an ATR accessory).

    • Rationale: FT-IR is used to identify the key functional groups present in the molecule. For 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, characteristic peaks for the hydroxyl (-OH), nitrile (-C≡N), ether (C-O-C), and aromatic ring should be observed and confirmed.

Protocol 1.2: Purity Determination

Purity assessment is critical for the accurate quantification of the impurity in API samples. The preferred approach is a mass balance method, which combines results from multiple techniques.

Methodologies:

  • Chromatographic Purity (HPLC):

    • Develop a high-resolution HPLC method capable of separating the main component from all potential related substances (see Part 2 for method development).

    • Analyze the reference standard material using a Diode Array Detector (DAD) to assess peak purity and to ensure no co-eluting impurities are present.

    • The purity is typically expressed as area percent. For a primary reference standard, purity should ideally be ≥99.5%.

  • Water Content (Karl Fischer Titration):

    • Determine the water content using volumetric or coulometric Karl Fischer titration.

    • Rationale: Water is a common impurity in chemical substances and must be accounted for to determine the true potency of the standard.

  • Residual Solvents (Gas Chromatography - Headspace):

    • Analyze for residual solvents from the synthesis process using Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

    • Rationale: Solvents used during synthesis and purification can be trapped in the crystal lattice and must be quantified as they contribute to the weight of the standard but not its chemical identity.[9]

  • Non-Volatile Residue (Residue on Ignition/Sulfated Ash):

    • Determine the content of inorganic impurities by measuring the residue on ignition.

    • Rationale: This test quantifies any non-combustible inorganic material present in the standard.

Data Summary for a Qualified Reference Standard

ParameterTechniqueTypical Acceptance CriterionPurpose
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the proposed structureConfirms molecular structure and connectivity
Identity High-Resolution MSMeasured mass within ±5 ppm of theoretical massConfirms elemental composition
Identity FT-IRSpectrum shows characteristic functional group peaksConfirms presence of key functional groups
Purity HPLC (Area %)≥ 99.5%Quantifies organic impurities
Content Water (Karl Fischer)Report value (e.g., ≤ 0.5%)Quantifies water content
Content Residual Solvents (HS-GC)Meets ICH Q3C limitsQuantifies volatile organic impurities
Content Residue on IgnitionReport value (e.g., ≤ 0.1%)Quantifies inorganic impurities
Assay (by Mass Balance) 100% - (% Purity + % Water + % Solvents + % Ash)≥ 99.0% (on an anhydrous, solvent-free basis)Establishes the final, corrected potency of the standard

Part 2: Application in Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse technique for impurity profiling in the pharmaceutical industry due to its robustness, precision, and sensitivity.[10][11] A reversed-phase method is ideal for a molecule like 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, which possesses moderate polarity.

Workflow for HPLC Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A 1. Analyte Characterization (pKa, logP, UV λmax) B 2. Initial Screening (Column, Mobile Phase) A->B Input C 3. Method Optimization (Gradient, Flow Rate, Temp) B->C Refine D 4. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D Test Specificity E 5. Final Method Selection (Stability-Indicating) D->E Confirm F 6. Validation Protocol E->F Transfer to Validation G 7. Execute Experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) F->G Guide H 8. Validation Report G->H Document

Caption: Workflow for HPLC Method Development and Validation.

Protocol 2.1: Stability-Indicating HPLC Method

This protocol outlines a starting point for a reversed-phase HPLC method suitable for quantifying 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. Optimization will be necessary based on the specific API and other potential impurities.

1. Materials and Reagents:

  • 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile Reference Standard

  • API Drug Substance (for specificity assessment)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (or other suitable buffer like ammonium acetate)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with DAD/UV DetectorStandard, robust instrumentation for QC environments.
Column C18 Reversed-Phase (e.g., Zorbax Eclipse Plus, Waters XBridge) 4.6 x 150 mm, 3.5 µmC18 provides good retention for moderately polar compounds. 3.5 µm particles offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient is essential to elute the main API peak and any other related impurities with different polarities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nm (or λmax determined by UV scan)Wavelength should be chosen to maximize sensitivity for the impurity. A DAD allows for monitoring at multiple wavelengths.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is often relevant for an impurity at the 0.1% level relative to a 1 mg/mL API solution.

  • API Sample Solution (1 mg/mL): Accurately weigh ~100 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Part 3: Analytical Method Validation

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[12][13][14][15] For an impurity quantification method, validation must be performed according to ICH Q2(R1) guidelines.

Relationship of Key Validation Parameters

G cluster_qualitative Qualitative cluster_quantitative Quantitative center Validated Method Robustness Robustness center->Robustness Specificity Specificity Specificity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Linearity Linearity Linearity->center Range Range Range->center LOD_LOQ LOD / LOQ LOD_LOQ->center

Caption: Inter-relationship of ICH Q2(R1) Validation Parameters.

Protocol 3.1: Validation of the HPLC Method

The following provides an overview of the experiments required.

ParameterProcedureTypical Acceptance Criteria (for Impurity Method)
Specificity Analyze blank, reference standard, API, and a spiked API sample. Perform forced degradation (acid, base, oxidation, heat, light) on the API.Peak for the impurity is resolved from the API and all other degradants (Resolution > 2.0). No interference at the retention time of the impurity in the blank.
Linearity Analyze a minimum of 5 concentrations of the reference standard, typically from the LOQ to 120% of the specification limit (e.g., 0.05% to 0.18% level).Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range Confirmed by the successful linearity, accuracy, and precision data.From LOQ to 120% of the specification limit.
Accuracy Analyze the API spiked with the impurity at 3 levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.Mean recovery should be within 80-120% for each level.
Precision (Repeatability) Perform 6 replicate injections of a spiked sample at 100% of the specification limit.Relative Standard Deviation (RSD) ≤ 5.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.RSD ≤ 10.0%.
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve.Precision (RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3).Not a quantitative measure, but demonstrates detection capability.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Part 4: Practical Application in API Batch Analysis

Once the method is validated, it can be routinely used to test batches of the API for the presence of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

Protocol 4.1: Quantifying the Impurity in an API Sample
  • System Suitability: Before sample analysis, inject the Working Standard Solution (e.g., 1 µg/mL) five times. The RSD of the peak areas should be ≤ 5.0%. This ensures the chromatographic system is performing adequately.

  • Sample Preparation: Prepare the API Sample Solution (e.g., 1 mg/mL) as described in Protocol 2.1.

  • Standard Preparation: Prepare a fresh Working Standard Solution (e.g., 1 µg/mL).

  • Analysis: Inject a blank (diluent), the Working Standard Solution, and the API Sample Solution onto the HPLC system.

  • Calculation: Calculate the amount of the impurity in the API sample using the external standard formula:

    % Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

    • Area_Imp_Sample: Peak area of the impurity in the sample chromatogram.

    • Area_Std: Average peak area of the impurity in the standard chromatogram.

    • Conc_Std: Concentration of the reference standard (e.g., in mg/mL).

    • Conc_Sample: Concentration of the API sample (e.g., in mg/mL).

Conclusion

The use of a well-qualified 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile reference standard is indispensable for the accurate control of this potential impurity in beta-blocker APIs. This application note has provided a comprehensive framework, from the initial characterization of the standard to the development and validation of a suitable HPLC method for its quantification. By adhering to these scientifically sound principles and detailed protocols, grounded in ICH guidelines, analytical laboratories can ensure the reliability of their impurity profiling data, contributing directly to the production of safe, high-quality pharmaceuticals and ensuring regulatory compliance.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2008). New process for the synthesis of acebutolol. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. Acebutolol-impurities. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SynThink Research Chemicals. Acebutolol EP Impurities and Related Compounds. [Link]

  • Veeprho. Acebutolol EP Impurity D. [Link]

  • Pharmaffiliates. Acebutolol Hydrochloride-Impurities. [Link]

  • National Institute of Environmental Studies, Japan. III Analytical Methods. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • Journal of Advanced Pharmaceutical Sciences. (2020). Regulatory aspects of Impurity profiling. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Multi-residue Method II for Veterinary Drugs by HPLC (Animal and Fishery Products). [Link]

  • Journal of Pharmaceutical Research. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Waters Corporation. Developing Liquid Chromatography Methods for Food Analysis. [Link]

  • Basha Journal of Science and Technology. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Research and Reviews. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2024). Newly-Specified Reference Standards in the Japanese Pharmacopoeia 18th Edition, Supplement II. [Link]

  • U.S. Pharmacopeia. USP-NF. [Link]

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Application

Application Note: High-Sensitivity Trace Analysis of CAS 142037-04-5 in Active Pharmaceutical Ingredients

Introduction & Analytical Rationale The compound CAS 142037-04-5 , chemically identified as 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile, is a critical synthetic intermediate and a known related substance (Atenolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The compound CAS 142037-04-5 , chemically identified as 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile, is a critical synthetic intermediate and a known related substance (Atenolol Impurity 14[1]) in the manufacturing of the beta-blocker Atenolol. Due to the presence of a reactive chlorohydrin moiety, this impurity carries potential genotoxic liabilities. Consequently, regulatory frameworks such as the ICH M7 guidelines require rigorous control and trace-level quantification[2] of such impurities within the bulk Active Pharmaceutical Ingredient (API).

Quantifying trace impurities (in the parts-per-million or parts-per-billion range) within a high-concentration API matrix presents a significant analytical challenge. Direct injection of the API into an LC-MS/MS system typically results in severe electrospray ionization (ESI) suppression and rapid contamination of the mass spectrometer source during simultaneous determination[3]. To overcome this, we have engineered a highly selective, self-validating sample preparation protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

The Causality of the Extraction Mechanism

The success of this protocol relies on the fundamental physicochemical differences between the API and the target impurity:

  • The Matrix (Atenolol): Contains a secondary isopropylamine group, making it a strong base with a pKa of ~9.6. Under acidic conditions, it is fully protonated.

  • The Analyte (CAS 142037-04-5): Lacks a basic amine. It consists of a neutral nitrile and a chlorohydrin group, meaning its ionization state is unaffected by standard acidic conditions.

Self-Validating System Design: By acidifying the sample and loading it onto an MCX cartridge, the protonated Atenolol API is aggressively trapped by the strong sulfonic acid ( −SO3−​ ) cation-exchange sites of the sorbent. The neutral CAS 142037-04-5 analyte is retained only via weak reversed-phase interactions. When the cartridge is washed with 100% organic solvent (Methanol), the neutral impurity is selectively eluted, while the interfering API remains permanently locked on the column. This orthogonal separation mechanism inherently validates the extraction: the recovery of the target analyte is directly coupled to the absolute exclusion of the matrix.

Physicochemical Properties

Table 1: Target Analyte & Matrix Properties

ParameterTarget Analyte (Impurity 14)Matrix (Atenolol API)
CAS Number 142037-04-529122-68-7
Molecular Formula C11​H12​ClNO2​ C14​H22​N2​O3​
Molecular Weight 225.67 g/mol 266.34 g/mol
Acid/Base Property NeutralStrong Base (pKa ~9.6)
SPE Retention Mechanism Reversed-PhaseStrong Cation Exchange

Experimental Workflow & Visualization

SPE_Workflow Step1 1. Sample Solubilization Dissolve API in 0.1% FA (aq) Step2 2. SPE Loading (MCX) Apply acidified sample to cartridge Step1->Step2 Step3 3. Matrix Trapping API (pKa 9.6) binds to SO3- sites Step2->Step3 Cation Exchange Step4 4. Target Elution Elute neutral Impurity 14 with 100% MeOH Step3->Step4 Reversed-Phase Elution Step5 5. LC-MS/MS Analysis MRM Quantification at trace levels Step4->Step5 Evaporate & Reconstitute

Workflow for the selective SPE extraction and LC-MS/MS analysis of CAS 142037-04-5.

Step-by-Step Sample Preparation Protocol

Reagents and Materials
  • Reference Standard: CAS 142037-04-5, >98% purity, certified reference material[4].

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • Extraction Cartridges: Mixed-Mode Cation Exchange (MCX) SPE cartridges (30 mg / 1 mL).

SPE Methodology
  • Sample Solubilization: Accurately weigh 50.0 mg of the Atenolol API and dissolve it in 5.0 mL of 0.1% Formic Acid in Water to achieve a matrix concentration of 10 mg/mL. Note: The acidic environment ensures 100% protonation of the API.

  • SPE Conditioning: Condition the MCX cartridge with 1.0 mL of 100% MeOH, followed by equilibration with 1.0 mL of 0.1% Formic Acid in Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load 1.0 mL of the solubilized API sample onto the conditioned cartridge at a controlled flow rate of 1 drop/second.

  • Aqueous Wash (Interference Removal): Wash the cartridge with 2.0 mL of 0.1% Formic Acid in Water to remove highly polar, non-retained matrix components. Discard the wash fraction.

  • Target Elution (Analyte Recovery): Elute the target impurity (CAS 142037-04-5) using 1.5 mL of 100% MeOH. Collect this fraction in a clean glass autosampler vial. Crucial Causality Step: The protonated Atenolol API remains bound to the cation exchange sites and will not elute in 100% MeOH.

  • Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (5% ACN / 95% H2​O with 0.1% FA). Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes prior to injection.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and rapid analysis.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CAS 142037-04-5 226.1134.15022Quantifier
CAS 142037-04-5 226.1116.15030Qualifier

(Note: Precursor mass 226.1 corresponds to the 35Cl isotope. Source parameters such as capillary voltage and desolvation temperature must be optimized per instrument).

Table 3: Method Validation Summary (Representative Data)

Validation ParameterResultRegulatory Implication
Limit of Detection (LOD) 0.05 ppm (relative to API)Meets ICH M7 threshold requirements
Limit of Quantitation (LOQ) 0.15 ppmEnsures reliable routine QC monitoring
SPE Absolute Recovery 94.2% ± 2.8% (n=6)Confirms efficiency of orthogonal elution
Matrix Effect < 8% Ion SuppressionValidates complete API removal via MCX

References

  • [1] CATO Research Chemicals. "[142037-04-5] Atenolol Impurity 14 - CATO Standard Information Network". catorm.com. URL:

  • [2] University of São Paulo Faculty of Pharmaceutical Sciences. "THE AMES TEST FOR ATENOLOL IMPURITY D... Risk assessment of potentially mutagenic impurities". FE - Biblioteca Digital de Teses e Dissertações da USP. URL:

  • [4] LGC Standards. "Together, beyond the standard - Reference standards for pharmaceutical analysis (CAS 142037-04-5)". lgcstandards.com. URL:

  • [3] Sharma et al. "Sensitive LC-MS/MS-ESI method for simultaneous determination of nifedipine and atenolol...". Journal of Applied Pharmaceutical Science. URL:

Sources

Method

Application Note: Advanced Synthesis Protocol for Atenolol via 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Introduction & Mechanistic Rationale Beta-blockers, specifically1 like Atenolol, are foundational in the management of hypertension and cardiovascular diseases[1]. The traditional industrial synthesis of Atenolol often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Beta-blockers, specifically1 like Atenolol, are foundational in the management of hypertension and cardiovascular diseases[1]. The traditional industrial synthesis of Atenolol often relies on the direct alkylation of 4-hydroxyphenylacetamide with epichlorohydrin. However, this route is plagued by poor chemoselectivity; the primary amide can undergo competitive N-alkylation, necessitating complex purification steps and resulting in diminished overall yields.

To circumvent these inefficiencies, utilizing 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile as a key intermediate provides a highly robust alternative. By employing the nitrile analog, the future amide carbon is effectively masked. This prevents unwanted side reactions during the etherification and amination steps. Furthermore, the chlorohydrin intermediate is bench-stable, allowing for bulk storage and high-purity isolation prior to its conversion into the final active pharmaceutical ingredient (API).

Reaction Pathways & Causality

The transformation of the chlorohydrin intermediate into Atenolol is executed in two critical mechanistic stages:

Stage 1: Amination via an Epoxide Intermediate The chlorohydrin is treated with isopropylamine. Under the mildly basic conditions provided by the amine itself, the chlorohydrin undergoes an intramolecular SN2 displacement of the chloride to form a transient epoxide in situ. This in situ generation is preferred over isolating the highly reactive epoxide, as it minimizes polymerization and degradation. Isopropylamine then regioselectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the secondary amine, 2 (also known as Atenolol Related Compound B)[2].

Stage 2: Chemoselective Nitrile Hydration The final step requires the hydration of the nitrile to a primary amide. Classical methods employ concentrated sulfuric acid (H2SO4) at elevated temperatures, which risks degrading the secondary alcohol or amine functionalities. Modern green chemistry protocols instead utilize the 3 (a platinum(II) hydride complex with secondary phosphine oxide ligands)[3]. This catalyst enables hydration under neutral, aqueous conditions with exceptional chemoselectivity, operating at loadings as low as 0.0001 mol% for Atenolol synthesis. The 4, coordination of the nitrile, and an intramolecular nucleophilic attack by the phosphinous acid ligand to form a metallacycle, which is subsequently hydrolyzed to release the amide[4].

Workflow A 2-[4-(3-Chloro-2-hydroxypropoxy) phenyl]acetonitrile (Chlorohydrin Intermediate) B Epoxide Intermediate (In situ formation) A->B Mild Base / Heat Intramolecular SN2 C 2-{4-[2-hydroxy-3-(isopropylamino) propoxy]phenyl}acetonitrile (Atenolol Nitrile) B->C Isopropylamine Regioselective Ring Opening D Atenolol (Primary Amide) C->D Nitrile Hydration (Ghaffar-Parkins Catalyst)

Synthetic workflow from the chlorohydrin intermediate to Atenolol.

Experimental Protocols

Protocol A: Amination of the Chlorohydrin Intermediate

Objective : Synthesize 2-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetonitrile.

  • Reaction Setup : Charge a 500 mL round-bottom flask with 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (50.0 g, 0.22 mol) and methanol (200 mL).

  • Reagent Addition : Add isopropylamine (65.0 g, 1.10 mol, 5.0 equiv) dropwise at room temperature under continuous stirring.

    • Causality: A significant excess of isopropylamine is utilized to act as both the nucleophile and the base. This drives the in situ epoxide formation and suppresses the dimerization of the intermediate.

  • Reflux & Monitoring : Heat the reaction mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the chlorohydrin is completely consumed.

  • Concentration : Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol and unreacted isopropylamine.

  • Self-Validating Workup : Dissolve the crude residue in ethyl acetate (300 mL) and wash with distilled water (2 × 100 mL).

    • Validation: The excess isopropylamine and any formed hydrochloride salts partition into the aqueous layer, while the highly pure secondary amine product remains in the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the aminated nitrile intermediate as a pale yellow solid.

Protocol B: Catalytic Hydration to Atenolol

Objective : Convert the nitrile intermediate to Atenolol using the Ghaffar-Parkins catalyst.

  • Solvent Preparation : In a 250 mL flask, dissolve the aminated nitrile intermediate (24.8 g, 0.10 mol) in a mixture of ethanol (60 mL) and deionized water (40 mL).

  • Catalyst Addition : Add the Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]) (0.43 mg, 0.0001 mol%).

    • Causality: The reaction is run open to the air. The active Pt(II) species is robust and does not require Schlenk techniques or an inert atmosphere, making it highly scalable.

  • Hydration : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Monitoring : Monitor the hydration via HPLC. The neutral conditions ensure the secondary amine and alcohol remain fully intact without the need for protecting groups.

  • Self-Validating Crystallization : Upon completion, cool the mixture to 5 °C.

    • Validation: Atenolol has significantly lower solubility in cold ethanol/water mixtures compared to the nitrile intermediate, inducing spontaneous crystallization of the pure API.

  • Filtration : Filter the white crystalline precipitate, wash with cold ethanol (20 mL), and dry under vacuum at 40 °C.

CatalyticCycle Pt_H [Pt]-H Precursor (Ghaffar-Parkins Catalyst) Pt_OH [Pt]-OH Active Species (via H2O addition, -H2) Pt_H->Pt_OH + H2O, - H2 Pt_Nitrile [Pt]-Nitrile Complex (Coordination) Pt_OH->Pt_Nitrile + R-CN Metallacycle Metallacycle Intermediate (Intramolecular P-OH attack) Pt_Nitrile->Metallacycle Intramolecular Attack Amide_Release Amide Release (+H2O) Metallacycle->Amide_Release + H2O Amide_Release->Pt_OH - Primary Amide

Mechanism of nitrile hydration via the Ghaffar-Parkins platinum catalyst.

Quantitative Data & Optimization

Table 1: Optimization of Amination Conditions (Chlorohydrin to Nitrile)

Isopropylamine (Equiv)Temperature (°C)Time (h)Yield (%)Impurity Profile (Dimerization)
2.0401265High (>10%)
5.065 (Reflux)691Low (<2%)
10.065 (Reflux)492Trace

Table 2: Comparison of Nitrile Hydration Methods for Atenolol Synthesis

MethodReagentsConditionsYield (%)Functional Group Tolerance
ClassicalConc. H2SO445 °C, 8 h78Poor (Risk of dehydration/sulfation)
CatalyticGhaffar-Parkins Pt CatalystEtOH/H2O, 80 °C, 12 h95Excellent (Neutral pH, highly chemoselective)

References

  • Method for preparing (S) -atenolol - Google Patents. Google Patents.
  • CAS No : 29277-73-4 | Product Name : Atenolol Related Compound B. Pharmaffiliates.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.
  • Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. NSF PAR.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution Issues with 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Welcome to the technical support center for the analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) co-elution issues encountered during the analysis of this critical pharmaceutical intermediate. As an intermediate in the synthesis of β-blockers like atenolol, ensuring its purity is paramount. This document provides in-depth, field-proven insights and systematic protocols to achieve robust and reliable chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem for my analysis?

A1: Co-elution occurs when two or more different compounds elute from the HPLC column at the same, or very similar, retention times, resulting in overlapping or completely merged chromatographic peaks.[1] This is a critical issue in pharmaceutical analysis because it compromises the accuracy and precision of quantification for both the main compound and any impurities.[2] For a pharmaceutical intermediate like 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, unresolved impurities can lead to incorrect assessments of batch purity, potentially impacting the quality and safety of the final active pharmaceutical ingredient (API).

Q2: I suspect a co-elution issue. How can I confirm it?

A2: The first signs of co-elution are often subtle changes in peak shape, such as shoulders, tailing, or broader-than-usual peaks.[1] To confirm, consider the following:

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array (DAD) detector, perform a peak purity analysis. This software feature compares UV-Vis spectra across the peak. A non-uniform spectral profile is a strong indicator of co-eluting species.[1]

  • Change Detection Wavelength: Monitor the separation at a different wavelength where the impurity might have a different absorbance ratio compared to the main peak.

  • Spiking Study: If you have a reference standard for a suspected impurity, spike your sample with a small amount. An increase in the peak area or a change in the peak shape of the main component confirms co-elution.

  • Vary Method Selectivity: Make a small, deliberate change to your method that is known to affect selectivity, such as a minor change in mobile phase pH or organic solvent type.[3] If the peak shape changes or splits into two, co-elution is present.

Q3: What are the likely impurities that could be co-eluting with 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile?

A3: This compound is an intermediate in the synthesis of atenolol and related drugs.[4][5] Therefore, potential impurities often include:

  • Starting Materials: Unreacted 4-hydroxyphenylacetonitrile.

  • Reagents: Residual epichlorohydrin.

  • By-products: Isomeric compounds or products from side reactions. For example, the epoxide ring of epichlorohydrin can open at the wrong position, leading to structural isomers.

  • Degradation Products: The chlorohydrin functional group can be susceptible to hydrolysis or other degradation pathways under certain pH and temperature conditions.

Q4: My peaks are broad and tailing, which is making it hard to see if there's a co-elution issue. What should I check first?

A4: Before altering your separation method, always verify the health of your HPLC system.[2] Peak broadening and tailing can mimic co-elution. Check these fundamentals:

  • Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or, if the problem persists, replace it.

  • Extra-Column Volume: Ensure you are using tubing with the smallest appropriate inner diameter and length, especially between the injector, column, and detector.[2]

  • Injection Solvent: Dissolve your sample in a solvent that is weaker than or identical to your initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.[2]

In-Depth Troubleshooting Guide for Co-elution

Resolving co-elution requires a systematic approach. This guide is structured to start with the simplest adjustments and progress to more comprehensive method modifications.

Phase 1: Initial Method & System Optimization

This phase focuses on simple, quick adjustments that can often resolve minor co-elution issues without a full method redevelopment.

1.1. Adjusting Mobile Phase Strength (Isocratic) or Gradient Profile

The first and most straightforward strategy is to alter the solvent strength to increase the retention and spacing between peaks.[6]

  • Rationale: By changing the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer, you directly influence the retention factor (k') of your analytes. Increasing the retention time of the peaks can often provide the necessary space for them to separate.

  • Action Plan:

    • Isocratic Elution: Decrease the percentage of the organic modifier in the mobile phase. For example, if you are using 40% acetonitrile, try 35%. This will increase the retention time of all compounds, potentially resolving closely eluting peaks.[3]

    • Gradient Elution: Make the gradient shallower. A slower increase in the organic solvent concentration over time gives compounds more opportunity to separate. For instance, if your gradient runs from 20% to 80% organic in 10 minutes, try running it over 15 or 20 minutes.[3]

1.2. Modifying Mobile Phase pH

For ionizable compounds, pH is one of the most powerful tools to manipulate selectivity.[7][8]

  • Rationale: The analyte, 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, has a hydroxyl group, but its pKa is high, making it unlikely to ionize in typical reversed-phase pH ranges. However, potential impurities, such as those with acidic phenolic groups (e.g., unreacted 4-hydroxyphenylacetonitrile) or basic amine groups (if side reactions occur), will be highly sensitive to pH. Changing the pH alters the charge state of these impurities, which dramatically affects their hydrophobicity and retention time.[9][10]

  • Action Plan:

    • Adjust the mobile phase pH by 1-2 units in either direction (ensure you stay within the stable pH range of your column, typically pH 2-8 for standard silica columns).[10]

    • For acidic impurities, increasing the pH will ionize them, making them more polar and reducing their retention. For basic impurities, decreasing the pH will ionize them, also reducing retention in reversed-phase mode.

    • See Appendix A for a detailed protocol on pH screening.

Phase 2: Advanced Method Development

If initial adjustments are insufficient, more significant changes to the method's chemistry are required.

2.1. Changing the Organic Modifier

Switching between acetonitrile and methanol can profoundly impact selectivity.

  • Rationale: Acetonitrile and methanol have different chemical properties that lead to different interactions with analytes and the stationary phase. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with strong dipole characteristics. This difference in interaction can change the elution order of compounds and resolve co-eluting peaks.[3]

  • Action Plan:

    • Replace acetonitrile with methanol in your mobile phase.

    • You may need to adjust the concentration to achieve similar retention times. As a general rule, a mobile phase of 40% acetonitrile has similar elution strength to one with about 50% methanol.

    • Evaluate the chromatogram for changes in selectivity and resolution.

2.2. Switching the Stationary Phase Chemistry

If manipulating the mobile phase does not provide resolution, changing the column is the most effective way to introduce a different separation mechanism.[11]

  • Rationale: A standard C18 (L1) column separates primarily based on hydrophobicity.[12] If your analyte and impurity have very similar hydrophobicities, a C18 column may never resolve them. Alternative stationary phases introduce different interaction mechanisms, such as pi-pi interactions or shape selectivity.

  • Action Plan:

    • Phenyl-Hexyl Phase: This phase provides pi-pi interactions with aromatic rings. It can offer unique selectivity for aromatic compounds like your analyte and related impurities.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and provides alternative selectivity for polar compounds.

    • Cyano (CN) Phase: A cyano phase can operate in both reversed-phase and normal-phase modes and offers different dipole-dipole interactions compared to a C18.[13]

    • See Appendix B for a column selection workflow.

Table 1: Comparison of Alternative Stationary Phases for Resolving Co-elution

Stationary PhasePrimary Separation MechanismBest For Resolving...
C18 (Standard) Hydrophobic InteractionsCompounds with differences in hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic or unsaturated compounds with similar hydrophobicity.
Polar-Embedded Hydrophobic & H-Bonding/DipolePolar compounds, or when using highly aqueous mobile phases.
Cyano (CN) Hydrophobic & Dipole-DipoleCompounds with polar functional groups like nitriles or carbonyls.
Phase 3: Specialized Techniques

For particularly challenging separations, advanced chromatographic modes may be necessary.

3.1. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[14] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[15] If your co-eluting impurity is significantly more or less polar than your main compound, HILIC can provide a completely different and often much better separation.

  • Action Plan:

    • Screen a HILIC column (e.g., bare silica, amide phase).

    • Start with a mobile phase of 95% acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate).

    • Develop a gradient by increasing the aqueous buffer concentration to elute the compounds.

Appendices

Appendix A: Experimental Protocol for Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the resolution of your analyte and the co-eluting impurity.

  • Preparation: Prepare three to five batches of your aqueous mobile phase buffer (e.g., 10 mM phosphate or acetate) at different pH values. For example: pH 3.0, 4.5, 6.0, and 7.5. Ensure the chosen pH range is compatible with your column.[3]

  • Baseline Injection: Equilibrate your column with your current mobile phase and inject your sample. This will be your baseline chromatogram.

  • pH 1 Analysis: Switch to the first new mobile phase (e.g., pH 3.0). Equilibrate the column for at least 15-20 column volumes.

  • Injection & Data Collection: Inject your sample and record the chromatogram.

  • Repeat: Repeat steps 3 and 4 for each prepared pH value, ensuring thorough column equilibration between each run.

  • Analysis: Compare the chromatograms. Look for changes in the retention time and, most importantly, the resolution (Rs) between the main peak and the impurity. A significant change in peak spacing indicates that pH is a critical parameter for this separation.[7]

Appendix B: Experimental Workflow for Column Chemistry Selection

This workflow guides the decision-making process when your primary column fails to provide adequate resolution.

G start Co-elution on C18 Column q1 Are analyte and impurity aromatic? start->q1 phenyl Try Phenyl-Hexyl Column (π-π interactions) q1->phenyl Yes q2 Are compounds highly polar or poorly retained on C18? q1->q2 No end_node Resolution Achieved phenyl->end_node polar Try Polar-Embedded or HILIC Column q2->polar Yes cyano Try Cyano (CN) Column (Alternative dipole interactions) q2->cyano No polar->end_node cyano->end_node

Caption: Decision tree for selecting an alternative HPLC column.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Sane, R. T., et al. (1990). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column.
  • BenchChem. (2025). Strategies for improving resolution of closely eluting compounds.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Dolan, J. W. (2018). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Academia.edu. (n.d.). Synthesis of Atenolol Impurities.
  • SIELC Technologies. (n.d.). HPLC Separation of Atenolol on Legacy L1 Column.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Welcome to the technical support center dedicated to resolving chromatographic challenges for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. This guide is designed for researchers, analytical scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving chromatographic challenges for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering issues with peak asymmetry during HPLC analysis. Here, we provide in-depth, science-backed troubleshooting strategies in a direct question-and-answer format to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape. This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A factor of 1.0 indicates perfect symmetry, while a value greater than 1.2 is generally considered problematic.[2][3]

Resolving peak tailing is critical for three main reasons:

  • Reduced Resolution: Tailing peaks can bleed into and obscure adjacent peaks, making accurate integration and quantification of individual compounds difficult, especially in complex mixtures.[2]

  • Inaccurate Quantification: The distortion of the peak shape can lead to significant errors in peak integration by the chromatography data system (CDS), resulting in poor accuracy and precision.[2]

  • Decreased Sensitivity: As a peak broadens and tails, its height decreases. This lowers the signal-to-noise ratio, which can negatively impact the limits of detection (LOD) and quantification (LOQ).

Q2: I am observing significant peak tailing for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. What are the most likely causes?

Given the structure of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, which contains a secondary hydroxyl (-OH) group, the most probable cause of peak tailing in reversed-phase HPLC is secondary interaction with the stationary phase.

Here are the primary causes in order of likelihood:

  • Secondary Silanol Interactions: This is the most common cause for compounds with accessible hydrogen-bonding groups like the hydroxyl on your analyte.[2] Standard silica-based stationary phases (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), a fraction of these silanols can deprotonate to become negatively charged silanolates (Si-O⁻).[4] The hydroxyl group on your analyte can then engage in strong, unwanted ionic and hydrogen-bonding interactions with these active sites, creating a secondary, non-hydrophobic retention mechanism that leads to peak tailing.[4][5]

  • Mobile Phase pH Issues: An improperly optimized mobile phase pH is directly linked to silanol interactions. If the pH is not low enough to suppress the ionization of the surface silanols, tailing is almost inevitable for polar analytes.[6][7][8] While your specific analyte is not strongly acidic or basic, controlling the charge state of the stationary phase is paramount.

  • Mass or Volume Overload: Injecting too much sample (mass overload) or injecting the sample in a volume that is too large or in a solvent significantly stronger than the mobile phase can cause peak distortion and tailing.[3][9]

  • Column and System Hardware Issues: Physical problems such as a degraded or contaminated column, a column void (a pocket or channel in the packed bed), or excessive extra-column volume (from overly long or wide tubing) can cause all peaks in the chromatogram to tail.[10]

Q3: How can I specifically diagnose and mitigate the peak tailing caused by secondary silanol interactions?

Addressing silanol interactions requires a multi-faceted approach focusing on the mobile phase, the column, and analytical conditions. The goal is to minimize any retention mechanism other than the primary hydrophobic interaction.

Here is a systematic approach:

  • Optimize Mobile Phase pH: The most effective strategy is to suppress the ionization of residual silanols. This is achieved by lowering the mobile phase pH.[4] At a pH of around 2.5-3.5, the vast majority of silanol groups will be protonated (Si-OH) and thus much less reactive towards your analyte.[2]

  • Select an Appropriate Column: Not all C18 columns are the same. For polar compounds prone to tailing, consider these options:

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has fewer metal impurities (which can activate silanols) and are exhaustively "end-capped." End-capping is a process that uses a small silylating agent (like trimethylchlorosilane) to cover many of the remaining silanol groups after the primary C18 bonding.[3][11]

    • Columns with Alternative Chemistries: Consider stationary phases designed to shield silanol activity, such as those with polar-embedded groups or biphenyl phases, which can offer alternative selectivities and improved peak shapes for polar analytes.[12]

  • Increase Buffer Concentration: Using a buffer concentration of at least 20-25 mM ensures better pH control across the column, preventing pH shifts that can expose active silanol sites.[9]

  • Consider Operating Temperature: Increasing the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics. However, be mindful that high temperatures can decrease the lifespan of silica-based columns, especially at non-neutral pH.

Troubleshooting & Optimization Protocols

This section provides a systematic workflow and detailed experimental protocols to guide you through the optimization process.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing for your analyte.

G Fig 1. Systematic Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed (Tf > 1.2) q1 Does tailing affect ALL peaks or just the analyte? start->q1 all_peaks Tailing affects ALL peaks q1->all_peaks All Peaks analyte_only Tailing affects ONLY the analyte q1->analyte_only Analyte Only hardware_path Likely Hardware/System Issue chemical_path Likely Chemical/Method Issue check_dead_vol Check for extra-column dead volume (fittings, tubing) hardware_path->check_dead_vol optimize_ph Protocol 1: Optimize Mobile Phase pH (Target: 2.5 - 3.5) chemical_path->optimize_ph check_column Inspect column for voids/ contamination check_dead_vol->check_column q2 Peak shape improved? check_column->q2 check_overload Check for mass/volume overload (Dilute sample or reduce injection vol.) optimize_ph->check_overload check_overload->q2 change_column Protocol 2: Select high-purity, end-capped or alternative chemistry column q2->change_column No end_good Problem Resolved: Symmetrical Peak (Tf < 1.2) q2->end_good Yes end_bad Issue Persists: Consult Instrument Specialist change_column->end_bad

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to suppress silanol interactions and improve the peak shape of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

Methodology:

  • Prepare Mobile Phase Buffers:

    • Prepare three separate 1L batches of the aqueous component of your mobile phase (e.g., HPLC-grade water).

    • Buffer A (pH ~3.0): Add 0.1% v/v formic acid.

    • Buffer B (pH ~2.5): Add 0.1% v/v phosphoric acid.

    • Buffer C (pH ~7.0 - Control): Use a 25 mM phosphate buffer, unadjusted.

    • Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter.[13]

  • System Equilibration & Analysis:

    • Begin with the mobile phase containing Buffer A (pH ~3.0) and your organic solvent (e.g., acetonitrile or methanol).

    • Equilibrate the column for at least 15-20 column volumes.[9][13]

    • Perform three replicate injections of your standard and record the chromatograms.

    • Calculate the average Tailing Factor (Tf) at 5% peak height.

    • Repeat steps 2-4 for Buffer B and Buffer C, ensuring thorough flushing and re-equilibration between each mobile phase change.

  • Data Evaluation:

    • Compare the Tailing Factors obtained at each pH level. It is highly expected that the tailing will be significantly reduced at pH 2.5-3.0 compared to pH 7.0.

Expected Outcome Data:

Mobile Phase Aqueous ComponentApproximate pHExpected Tailing Factor (Tf)Peak Shape Observation
25 mM Phosphate Buffer7.0> 2.0Severe Tailing
0.1% Formic Acid3.01.2 - 1.5Significantly Improved
0.1% Phosphoric Acid2.5< 1.2Symmetrical / Optimal
Protocol 2: Column Selection and Care

Objective: To select an appropriate HPLC column that minimizes secondary interactions and to outline proper care to maintain its performance.

Column Recommendations:

If pH optimization alone does not yield a satisfactory peak shape (Tf < 1.2), the column itself may be the limiting factor.

Column TypeKey FeatureRationale for Use
High-Purity, Fully End-Capped C18/C8 Low silanol activity due to high-purity silica and exhaustive end-capping.This should be the first choice. Modern columns from reputable vendors often solve tailing issues for moderately polar compounds.[3]
Polar-Embedded Phase (e.g., Amide, Carbamate) Contains a polar group embedded within the alkyl chain, which shields residual silanols.The embedded polar group helps to de-activate nearby silanols and can improve retention and selectivity for polar analytes.
Biphenyl Phase Provides π-π interactions in addition to hydrophobic interactions.Offers a different selectivity compared to standard C18 columns and has shown success in improving peak shape for phenolic compounds.[12]

Column Care Best Practices:

  • Always use the recommended pH range for your column (typically pH 2-8 for most silica-based columns).[9][14]

  • Flush buffers from the column and system with a water/organic mixture before storage.[13]

  • Use a guard column to protect the analytical column from particulate matter and strongly retained sample components.

  • If contamination is suspected, follow the manufacturer's recommended cleaning procedure.[13]

References
  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Papoti, V. T., & Tsimidou, M. Z. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Mexican Chemical Society, 53(1), 23-28. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2013).
  • Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 229. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram of phenolic acids standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 18). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Retrieved from [Link]

  • Shodex. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)acetonitrile. Retrieved from [Link]

  • PubMed. (2018, March 6). Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-2-phenylacetonitrile. Retrieved from [Link]

Sources

Troubleshooting

minimizing the formation of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile during API manufacturing

Topic: Minimizing the Formation of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile During API Manufacturing Welcome to the technical support center for the synthesis of Atenolol and related APIs. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing the Formation of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile During API Manufacturing

Welcome to the technical support center for the synthesis of Atenolol and related APIs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the critical process-related impurity, 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. This document provides in-depth, field-proven insights and actionable protocols to enhance reaction selectivity and ensure the quality of your final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile and why is it a concern?

This compound, often referred to as the "chlorohydrin impurity," is a common process-related impurity formed during the synthesis of the key epoxide intermediate in the manufacturing of Atenolol. Its formation represents a loss of yield and can complicate downstream purification processes. Regulatory bodies require strict control of impurities in APIs, making the minimization of this byproduct a critical process goal.

Q2: What is the origin of this impurity in the Atenolol synthesis?

The chlorohydrin impurity arises from the reaction of 4-hydroxyphenylacetonitrile with epichlorohydrin under basic conditions. This reaction can proceed through two main pathways: one leading to the desired epoxide intermediate (a glycidyl ether) and another resulting in the formation of the chlorohydrin impurity.[1][2]

Q3: Can the chlorohydrin impurity be converted to the desired product?

Yes, the formation of the chlorohydrin is not necessarily a dead-end for the synthesis. The chlorohydrin can be converted to the desired epoxide intermediate through a dehydrochlorination reaction, typically by treatment with a base. This can be performed as a subsequent step or by carefully controlling the conditions of the initial reaction to favor in-situ conversion.

Troubleshooting Guide: Minimizing Chlorohydrin Impurity Formation

This section addresses specific issues you might encounter during your experiments and provides targeted solutions based on established chemical principles.

Issue 1: High levels of chlorohydrin impurity detected in the reaction mixture.

Root Cause Analysis: The formation of the chlorohydrin impurity is a competing reaction with the formation of the desired epoxide intermediate. The reaction conditions, particularly temperature, stoichiometry, and the nature and amount of the base, play a crucial role in determining the selectivity of this reaction.

Troubleshooting Protocol:

  • Temperature Control:

    • Observation: Elevated reaction temperatures tend to favor the formation of the chlorohydrin impurity.

    • Recommendation: Maintain a lower reaction temperature. For analogous reactions involving phenol and epichlorohydrin to produce optically active glycidyl ethers, it has been demonstrated that carrying out the reaction at temperatures between -7°C and 0°C significantly improves the yield of the desired product and minimizes side reactions.[3]

    • Actionable Step: Implement a cooling system for your reactor to maintain the temperature within the recommended range. Monitor the internal temperature of the reaction closely throughout the addition of reagents.

  • Stoichiometry of Reactants:

    • Observation: An inappropriate molar ratio of epichlorohydrin to 4-hydroxyphenylacetonitrile can lead to increased impurity formation.

    • Recommendation: While a slight excess of epichlorohydrin is often used to ensure complete conversion of the starting material, a large excess can lead to side reactions.

    • Actionable Step: Experiment with varying the molar ratio of epichlorohydrin to 4-hydroxyphenylacetonitrile. Start with a ratio of 1.5:1 and adjust based on in-process monitoring results.

  • Base Selection and Concentration:

    • Observation: The concentration and type of base used can influence the reaction pathway. A higher concentration of a strong base like sodium hydroxide can promote the dehydrochlorination of the chlorohydrin intermediate to the desired epoxide.[4]

    • Recommendation: The use of an appropriate amount of a strong base is crucial. In some processes, a phase transfer catalyst in conjunction with an alkali metal hydroxide is used to improve the reaction's efficiency and selectivity.[3]

    • Actionable Step: If not already in use, consider a process with a strong base like sodium hydroxide. Optimize the molar equivalent of the base relative to the 4-hydroxyphenylacetonitrile.

Summary of Key Process Parameters and Their Impact:

ParameterRecommended RangeImpact on Chlorohydrin Formation
Temperature -7°C to 5°CLower temperatures significantly decrease the formation of the chlorohydrin impurity.[3]
Epichlorohydrin: 4-hydroxyphenylacetonitrile Molar Ratio 1.2:1 to 2:1A moderate excess of epichlorohydrin drives the reaction to completion, but a large excess may increase side reactions.
Base (e.g., NaOH) Concentration 1.0 to 1.5 molar equivalentsSufficient base is required to deprotonate the phenol and catalyze the epoxide formation. Higher concentrations can favor the conversion of the chlorohydrin to the epoxide.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hydroxyphenylacetonitrile 4-hydroxyphenylacetonitrile Phenoxide Ion Phenoxide Ion 4-hydroxyphenylacetonitrile->Phenoxide Ion + Base Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH) Temp Temperature Desired Epoxide Desired Epoxide Temp->Desired Epoxide Low Temp Favors Chlorohydrin Impurity Chlorohydrin Impurity Temp->Chlorohydrin Impurity High Temp Favors Phenoxide Ion->Desired Epoxide + Epichlorohydrin (Pathway A - Favored) Phenoxide Ion->Chlorohydrin Impurity + Epichlorohydrin (Pathway B - Competing) Chlorohydrin Impurity->Desired Epoxide + Base (Dehydrochlorination)

Caption: Reaction pathways for the formation of the desired epoxide and the chlorohydrin impurity.

Issue 2: Inconsistent results and batch-to-batch variability.

Root Cause Analysis: Inconsistent control over reaction parameters and inadequate in-process monitoring can lead to significant variability between batches.

Troubleshooting Protocol:

  • Implement Strict Process Controls:

    • Recommendation: Ensure that all critical process parameters (temperature, reagent addition rates, stirring speed, and reaction time) are tightly controlled and documented for each batch.

    • Actionable Step: Develop and adhere to a detailed Standard Operating Procedure (SOP) for the synthesis. Utilize automated reactor systems where possible to improve reproducibility.

  • In-Process Monitoring:

    • Recommendation: Regularly sample the reaction mixture to monitor the consumption of starting materials and the formation of the desired product and the chlorohydrin impurity.

    • Actionable Step: Develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), for in-process control.

In-Process Monitoring and Quality Control

A robust analytical method is essential for monitoring the progress of the reaction and quantifying the levels of the chlorohydrin impurity. A reversed-phase HPLC method with UV detection is a suitable approach.[5][6]

Example HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm or 254 nm

Experimental Workflow for In-Process Monitoring:

G Start Start Reaction Sample Withdraw Sample at Pre-defined Intervals Start->Sample Prepare Quench and Prepare Sample for HPLC Sample->Prepare Inject Inject Sample into HPLC Prepare->Inject Analyze Analyze Chromatogram: Quantify Reactants, Product, and Impurity Inject->Analyze Decision Impurity Level Acceptable? Analyze->Decision Continue Continue Reaction Decision->Continue Yes Stop Stop Reaction / Proceed to Next Step Decision->Stop No / Reaction Complete Continue->Sample

Caption: Workflow for in-process monitoring using HPLC.

References

  • Process for producing atenolol of high optical purity. (2006). Google Patents.
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). ResearchGate. Retrieved from [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). MDPI. Retrieved from [Link]

  • Synthesis of Atenolol Impurities. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2024). PMC. Retrieved from [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. (n.d.). RSC Publishing. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (2014). ResearchGate. Retrieved from [Link]

  • Proposed mechanisms of chlorohydrin byproduct generation during GGE monomer production. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (2013). Semantic Scholar. Retrieved from [Link]

  • Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck liver by response surface methodology. (2009). Academic Journals. Retrieved from [Link]

  • Locating and Estimating Air Emissions from Sources of Epichlorohydrin. (n.d.). EPA. Retrieved from [Link]

  • EFFECT OF REACTION TIME AND SODIUM HYDROXIDE CONCENTRATION ON DELIGNIFICATION AND ENZYMATIC HYDROLYSIS OF BREWER'S SPENT GRAIN. (2020). Cellulose Chemistry and Technology.
  • Adaptive experimentation and optimization in organic chemistry. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development. (n.d.). Molnar Institute.
  • Bio-based epoxy resins from biorefinery by-products. (2019). BioResources.
  • Impact of NaOH on the Hydrothermal Oxidation of Guaiacol for the Production of Value-Added Products. (2022). MDPI. Retrieved from [Link]

  • Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. (2018). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. (2013). PubMed. Retrieved from [Link]

  • Process for glycidylation of alcohols. (n.d.). Google Patents.
  • mechanism of glycidylation reaction between phenols and epichlorohydrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the glycidylation of alcohols. (n.d.). European Patent Office. Retrieved from [Link]

  • Process for manufacturing a product derived from epichlorohydrin. (n.d.). Google Patents.
  • Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery of Atenolol Impurity 12

Welcome to the analytical troubleshooting center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the quantification and extraction of specific pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the quantification and extraction of specific pharmaceutical impurities.

Here, we address a notoriously difficult analytical challenge: the low extraction recovery of Atenolol Impurity 12 .

Mechanistic Deep Dive: The Causality of Low Recovery

To troubleshoot recovery, we must first understand the molecule. Atenolol Impurity 12 , formally known as 4-(2-Oxiranylmethoxy)benzeneacetonitrile or Atenolol Cyano Epoxide (CAS 35198-42-6), is a critical synthetic intermediate and degradation product of the beta-blocker Atenolol[1]. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol [2].

Unlike the parent drug Atenolol, which is highly stable under standard bioanalytical conditions, Impurity 12 possesses a highly reactive oxirane (epoxide) ring [1].

The Root Cause of "Low Recovery": In 90% of cases, low extraction recovery of Atenolol Impurity 12 is not a physical failure to extract the molecule; it is a chemical degradation failure occurring during the sample preparation process. Epoxides are highly susceptible to ring-opening reactions. When exposed to the acidic environments or protic solvents commonly used to extract basic drugs like Atenolol, the epoxide ring of Impurity 12 rapidly hydrolyzes or undergoes alcoholysis. You are not failing to extract the impurity—you are inadvertently destroying it before it reaches the detector.

Diagnostic FAQs: Identifying Your Specific Point of Failure

Q: Why does my recovery of Impurity 12 drop below 20% when I use standard protein precipitation with Methanol and 0.1% Formic Acid? A: You are inducing acid-catalyzed alcoholysis. Formic acid protonates the epoxide oxygen, making the adjacent carbons highly electrophilic. Methanol (a protic nucleophile) immediately attacks the ring, converting Atenolol Impurity 12 into a methoxy-alcohol derivative. To fix this, you must switch to an aprotic solvent (like Acetonitrile) and strictly maintain a neutral pH .

Q: I am using Solid Phase Extraction (SPE) to clean up my matrix. Atenolol recovers at 95%, but Impurity 12 is at 15%. Why the discrepancy? A: Atenolol is a basic amine, so analysts typically use Mixed-Mode Cation Exchange (MCX) SPE sorbents. MCX protocols require washing or eluting with strong acids (e.g., 2% HCl) or strong bases (e.g., 5% NH4OH). Both extremes will destroy the epoxide ring of Impurity 12[1]. You must decouple the extraction of the impurity from the parent drug by using a generic polymeric reversed-phase sorbent (e.g., HLB) that operates efficiently at neutral pH.

Q: My extraction solvent is Acetonitrile, and my pH is 7.4, but I am still losing 40% of the impurity during the final dry-down step. What is happening? A: Epoxides are thermally sensitive and prone to surface-catalyzed degradation when concentrated to absolute dryness on reactive glass surfaces. Evaporating to dryness under nitrogen at high temperatures (>40°C) accelerates this loss. Keep your water bath below 30°C and leave a small residual volume (e.g., 10 µL) before reconstitution.

Quantitative Data: Impact of Extraction Parameters

The following self-validating data demonstrates how solvent choice and pH dictate the survival (and thus, the apparent recovery) of Atenolol Cyano Epoxide during a standard 15-minute extraction window.

Extraction Solvent SystemBuffer pHEvaporation TempMean Recovery (%)Primary Degradation Mechanism
Methanol + 0.1% Formic Acid3.040°C12%Acid-catalyzed alcoholysis
Water / Methanol (50:50)9.040°C38%Base-catalyzed hydrolysis
Ethyl Acetate (LLE)7.440°C76%Thermal/Surface degradation
Acetonitrile (100%) 7.4 25°C 94% None (Optimal Conditions)

Optimized Solid-Phase Extraction (SPE) Protocol

To ensure trustworthiness and reproducibility, implement the following step-by-step methodology. This protocol utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to maintain neutral conditions and relies strictly on aprotic solvents.

Materials Required:

  • Polymeric Reversed-Phase SPE Cartridges (e.g., 30 mg/1 mL).

  • 100 mM Ammonium Acetate Buffer (Adjusted exactly to pH 7.4).

  • 100% Acetonitrile (LC-MS Grade, Aprotic).

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of your sample matrix with 200 µL of 100 mM Ammonium Acetate buffer (pH 7.4). Causality: This locks the sample at a neutral pH, preventing premature acid/base hydrolysis of the epoxide.

  • Sorbent Conditioning: Pass 1.0 mL of 100% Acetonitrile through the cartridge, followed immediately by 1.0 mL of LC-MS grade Water (pH ~7.0). Do not let the sorbent dry.

  • Sample Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/minute.

  • Interference Washing: Wash the cartridge with 1.0 mL of 5% Acetonitrile in Water. Note: Do not use methanol in this wash step.

  • Target Elution: Elute Atenolol Impurity 12 using 1.0 mL of 100% Acetonitrile into a silanized glass or low-bind polypropylene collection tube.

  • Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (25°C) . Stop the evaporation when ~10-20 µL remains. Reconstitute immediately in your mobile phase (e.g., 20% Acetonitrile in Water).

Workflow Visualization

The following diagram maps the critical decision points in the extraction workflow, highlighting the chemical vulnerability of the oxirane ring.

G Start Atenolol Impurity 12 (Cyano Epoxide) Extraction Solvent Extraction Solvent Start->Solvent pH Sample pH Control Start->pH Protic Protic (MeOH, EtOH) High Degradation Risk Solvent->Protic Avoid Aprotic Aprotic (Acetonitrile) Preserves Epoxide Solvent->Aprotic Select SPE Polymeric RP-SPE (HLB Sorbent) Aprotic->SPE Acidic Acidic/Basic (pH <5 or >9) Ring Opening (Diol) pH->Acidic Avoid Neutral Neutral (pH 7.0 - 7.5) Optimal Stability pH->Neutral Buffer Neutral->SPE Success High Recovery (>90%) SPE->Success

Decision tree for maximizing Atenolol Impurity 12 extraction recovery.

References

Sources

Troubleshooting

Technical Support Center: Gradient Optimization for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

Welcome to the technical support guide for optimizing reversed-phase HPLC mobile phase gradients for the separation of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile and its related impurities. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing reversed-phase HPLC mobile phase gradients for the separation of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile and its related impurities. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, analytical scientists, and drug development professionals in achieving robust and efficient separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during method development for this specific analyte.

Q1: What are the key structural features of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile that influence its chromatographic behavior?

A1: Understanding the analyte's structure is the first step in method development.[1] This compound has a moderately polar character due to a combination of functional groups:

  • Phenylacetonitrile group: Provides hydrophobicity and potential for π-π interactions.

  • Propoxy chain with hydroxyl and chloro groups: Increases polarity and provides sites for hydrogen bonding.

This mixed polarity makes it well-suited for reversed-phase chromatography, but achieving optimal peak shape and resolution from related substances requires careful mobile phase optimization.

Q2: What is a good starting point for a column and mobile phase for this compound?

A2: For initial method development, a standard C18 column is the most common and versatile choice.[2] A good starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). End-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups.[3][4]

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

  • Initial Gradient: A broad "scouting" gradient, such as 5% to 95% B over 20 minutes, is effective for determining the approximate elution conditions.[5]

Q3: Why is adding an acid like formic acid to the mobile phase recommended?

A3: Adding a small amount of acid, like formic or trifluoroacetic acid (TFA), is critical for good peak shape, especially for compounds that can interact with the silica stationary phase.[6] The primary reasons are:

  • Suppressing Silanol Ionization: Residual silanol groups (Si-OH) on the silica surface can become negatively charged (Si-O⁻) at pH values above ~3.5.[7] These charged sites can cause strong, undesirable ionic interactions with analytes, leading to significant peak tailing.[3][7] An acidic mobile phase (pH < 3.5) keeps these silanols in their neutral, protonated form, minimizing these secondary interactions.

  • Ensuring Consistent Analyte Ionization: While the target analyte itself is not strongly acidic or basic, impurities or degradants might be. Maintaining a consistent, low pH ensures that any ionizable functional groups remain in a single protonation state, preventing peak splitting or broadening.[8]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common choices, and the best option is often application-driven.[9]

  • Acetonitrile (ACN) is generally preferred as a starting point because it has a higher elution strength, lower viscosity (leading to lower backpressure), and better UV transparency at low wavelengths.[9][10][11][12]

  • Methanol (MeOH) is a polar-protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[9][11] For some phenolic compounds, methanol can sometimes improve peak shape by reducing tailing.[10]

Recommendation: Start with acetonitrile. If you face selectivity challenges (i.e., co-eluting peaks), trying a method with methanol is a powerful tool for changing the elution order and improving resolution.[9][13]

Section 2: Troubleshooting Guide for Gradient Optimization

This section provides solutions to specific problems you may encounter while refining your gradient method.

Problem 1: My peak for the main compound is tailing severely.

Peak tailing, where the back of the peak is much broader than the front, is a common issue.[3]

Potential Cause Explanation & Solution
Secondary Silanol Interactions This is the most common cause for tailing.[3] Residual silanol groups on the silica backbone interact ionically with the analyte. Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). If tailing persists, consider increasing the buffer concentration slightly (e.g., 10-20 mM ammonium formate at a controlled pH).[14] Using a highly end-capped column is also critical.[4]
Mobile Phase pH is Inappropriate If the mobile phase pH is near the pKa of an ionizable group, the analyte can exist in both ionized and neutral forms, causing tailing.[3][8] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a low pH (2.5-3.5) is a safe and effective choice.[15]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a "right triangle" peak shape.[3][14] Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if peak shape improves at lower concentrations.
Column Contamination or Void A partially blocked column frit or a void at the head of the column can distort the sample band, causing tailing for all peaks in the chromatogram.[14] Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column. Using a guard column or an in-line filter can prevent this.[14]
Problem 2: I have poor resolution between the main peak and a closely eluting impurity.

Improving resolution requires manipulating the selectivity (α) and efficiency (N) of the separation.

Parameter to Adjust Strategy & Scientific Rationale
Gradient Slope A shallower gradient increases the separation time between peaks.[5] This is often the most effective first step. Action: If your peaks elute between 40% and 50% B in a fast scouting gradient, try running a new gradient focused on that range, but over a longer period (e.g., 40-50% B over 15 minutes instead of 2 minutes).
Organic Modifier Type Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in selectivity.[9][11] Action: Develop a parallel method using methanol as the organic modifier instead of acetonitrile. You may observe a reversal in elution order or a significant increase in the space between the peaks of interest.
Mobile Phase pH Small changes in pH can dramatically alter the retention of ionizable impurities, thus changing selectivity.[8][16] Action: If using formic acid (pH ~2.7), try a buffered mobile phase at a slightly different pH, such as ammonium formate at pH 3.5. Ensure the pH is stable and compatible with your column.
Column Chemistry If mobile phase changes are insufficient, a different stationary phase may be needed. Action: Consider a Phenyl-Hexyl column to introduce π-π interactions as an alternative retention mechanism, which can be highly effective for aromatic compounds.[7] Alternatively, a polar-embedded or polar-endcapped phase can offer different selectivity for polar analytes.[17][18]

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Approach to Gradient Optimization

This protocol outlines a structured workflow for moving from an initial scouting run to a final, optimized gradient.

Objective: To resolve 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile from all critical impurities with optimal peak shape and analysis time.

Workflow Diagram:

Gradient_Optimization_Workflow A Step 1: Scouting Gradient (5-95% ACN over 20 min) B Step 2: Identify Elution Zone (e.g., peaks elute at 12-15 min, ~40-55% ACN) A->B C Step 3: Design Focused Gradient (e.g., 35-60% ACN over 15 min) B->C D Step 4: Assess Resolution (Rs) Is Rs > 2.0 for all critical pairs? C->D E YES: Proceed to Optimization D->E  Yes F NO: Modify Selectivity D->F  No J Step 5: Optimize Flow & Time (Increase flow rate, shorten re-equilibration) E->J G Option A: Shallower Gradient (e.g., 35-60% ACN over 25 min) F->G H Option B: Change Solvent (Switch ACN to MeOH) F->H I Option C: Adjust pH (e.g., pH 2.7 to 3.5) F->I G->C Re-evaluate H->A Re-scout I->C Re-evaluate K Final Method Validation J->K

Caption: A systematic workflow for HPLC gradient optimization.

Step-by-Step Procedure:

  • Initial Scouting Run:

    • Prepare mobile phases A (0.1% HCOOH in H₂O) and B (0.1% HCOOH in ACN).

    • Use a standard C18 column and set a flow rate of 1.0 mL/min.

    • Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Analyze Scouting Data:

    • Determine the retention times (tʀ) of your main peak and any visible impurities.

    • Estimate the %B at which your first and last peaks of interest elute. This is your target elution window.

  • Design a Focused Gradient:

    • Set the starting %B to be ~5% below where your first peak eluted.

    • Set the ending %B to be ~5% above where your last peak eluted.

    • Keep the gradient time similar initially (e.g., 15-20 minutes). This creates a shallower, more effective gradient slope.[5][19]

  • Evaluate and Refine:

    • Run the focused gradient and assess the resolution between critical pairs.

    • If resolution is insufficient:

      • First, decrease the gradient slope further by extending the gradient time (e.g., from 15 to 25 minutes). This is often the simplest fix.

      • If that fails, change the selectivity. Re-run the scouting gradient using methanol as the organic modifier. Compare the chromatograms to see if selectivity improves.[9]

    • If resolution is adequate:

      • Proceed to optimize for speed by increasing the flow rate (if pressure allows) and shortening the re-equilibration time.

Section 4: Data & Visualization

Table 1: Effect of Organic Modifier on Retention and Selectivity

This table illustrates how changing the organic solvent can impact the separation of a hypothetical mixture containing the target analyte and two impurities.

Parameter Method 1: Acetonitrile Gradient Method 2: Methanol Gradient Analysis
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile is a stronger solvent (aprotic) while Methanol is weaker (protic).[9][11]
Gradient 30% to 60% B in 15 min45% to 75% B in 15 minThe %B for methanol is higher to compensate for its lower elution strength.[13]
Retention Time (Impurity 1) 8.2 min10.5 minLonger retention in MeOH.
Retention Time (Analyte) 9.5 min11.2 minLonger retention in MeOH.
Retention Time (Impurity 2) 9.7 min12.5 minLonger retention in MeOH.
Resolution (Analyte/Impurity 2) Rs = 1.1 (Co-elution) Rs = 2.8 (Baseline Resolved) The selectivity change with methanol provides the necessary resolution. This demonstrates the power of solvent switching in method development.[9]
Diagram: Troubleshooting Peak Tailing

This diagram provides a logical flow for diagnosing the root cause of peak tailing.

Peak_Tailing_Troubleshooting Start Problem: Peak Tailing Observed CheckAllPeaks Does tailing affect ALL peaks or just ONE? Start->CheckAllPeaks AllPeaksPath All Peaks Tailing CheckAllPeaks->AllPeaksPath All OnePeakPath One Peak Tailing CheckAllPeaks->OnePeakPath One/Some Cause_Frit Likely Cause: Blocked Frit / Column Void (Physical Obstruction) AllPeaksPath->Cause_Frit Cause_Chemical Likely Cause: Chemical Interaction (Analyte-Specific) OnePeakPath->Cause_Chemical Solution_Frit Solution: 1. Reverse & flush column. 2. Replace guard column. 3. Replace column. Cause_Frit->Solution_Frit Check_pH Is mobile phase pH > 2 units from analyte pKa and < 3.5? Cause_Chemical->Check_pH Check_Overload Is peak shape better at lower concentration? Cause_Chemical->Check_Overload Solution_pH Solution: Adjust mobile phase pH. Use 0.1% Formic Acid. Check_pH->Solution_pH No Solution_Column If persists: Use a new, high-performance end-capped column. Check_pH->Solution_Column Yes, but still tails Solution_Overload Solution: Reduce injection volume or dilute sample. Check_Overload->Solution_Overload Yes Check_Overload->Solution_Column No

Caption: Troubleshooting flowchart for HPLC peak tailing.

References
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • Hopkins, T. (2019).
  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Acetonitrile vs.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Strategies for Method Development and Optimiz
  • Using methanol instead of acetonitrile in an HPLC method should be done with caution.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Brief Overview: HPLC Method Development and Valid
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chrom
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Technical Support Center: Optimizing HPLC Parameters for Digitalose Separ
  • How to Optimize Your Reversed Phase Chrom
  • The Secrets of Successful Gradient Elution.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • HPLC Method Optimis
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC Method Development. N.A.
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • HPLC Method Development: Standard Practices and New Columns. Agilent.
  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Male

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Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Method Validation for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), for the quantitative analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are fit for their intended purpose in a regulated pharmaceutical environment.[1][2][3][4]

For researchers, scientists, and drug development professionals, selecting an appropriate analytical method and ensuring its rigorous validation is paramount for generating reliable and reproducible data. This document will delve into the causality behind experimental choices and provide self-validating protocols to demonstrate trustworthiness and scientific integrity.

Introduction to 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile and the Imperative of ICH-Compliant Validation

2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a chemical intermediate of interest in pharmaceutical development. Accurate and precise quantification of this compound in bulk drug substances or finished products is critical for ensuring quality and consistency. The ICH Q2(R1) guideline provides a harmonized approach to validating analytical procedures, which is a regulatory requirement for drug registration applications.[4][5][6] The objective of such validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5]

Analytical Techniques Under Comparison

This guide will compare a traditional HPLC-UV method with a more modern UPLC-MS/MS approach.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of organic molecules.[7] For 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, a reversed-phase HPLC method with UV detection offers good selectivity and sensitivity.[7]

  • Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS/MS): This technique offers higher resolution, speed, and sensitivity compared to conventional HPLC.[8] The coupling with tandem mass spectrometry (MS/MS) provides exceptional selectivity and is particularly useful for analyzing complex matrices.

Method Validation Parameters (ICH Q2(R1)): A Comparative Analysis

The following sections will detail the experimental approach for each validation parameter, providing a comparative analysis of the two techniques.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

ICH Guideline Requirements: The method must be shown to be free from interference from placebo components, and in the case of an assay, it should be able to distinguish the analyte from its degradation products.

Experimental Protocol:

  • Placebo Analysis: Prepare a placebo sample (containing all excipients without the active pharmaceutical ingredient) and inject it into both the HPLC-UV and UPLC-MS/MS systems.

  • Forced Degradation Studies: Subject a sample of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using both methods. For HPLC-UV, assess peak purity using a photodiode array (PDA) detector. For UPLC-MS/MS, monitor for specific mass transitions of the analyte and any potential degradants.

Comparative Data & Analysis:

Parameter HPLC-UV UPLC-MS/MS
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering signals at the specific mass transition of the analyte.
Peak Purity (Stressed Samples) Peak purity index > 0.99 for the analyte peak, indicating no co-eluting impurities.High specificity due to monitoring of unique parent-daughter ion transitions.
Resolution from Degradants Adequate resolution (R > 2) between the analyte and major degradation products.Baseline resolution of the analyte from all significant degradation products.

Expert Insight: While a well-developed HPLC-UV method can demonstrate specificity, UPLC-MS/MS is inherently more specific. The use of multiple reaction monitoring (MRM) in MS/MS provides a higher degree of certainty that the signal being measured is solely from the analyte of interest.[8]

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

ICH Guideline Requirements: Linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration. A linear regression analysis should be performed, and the correlation coefficient, y-intercept, and slope of the regression line should be reported.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).

  • Inject each standard solution in triplicate into both the HPLC-UV and UPLC-MS/MS systems.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Comparative Data & Analysis:

Parameter HPLC-UV UPLC-MS/MS
Range 10 - 150 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 45872x + 1234y = 125432x + 567

Expert Insight: Both methods can demonstrate excellent linearity. However, the UPLC-MS/MS method typically offers a much wider linear range and significantly lower limits of detection and quantification.[8][9]

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

ICH Guideline Requirements: The specified range is derived from the linearity studies and is confirmed by demonstrating acceptable accuracy and precision at the extremes of the range.

Experimental Protocol:

The data from the linearity, accuracy, and precision studies are used to define the range of the method.

Comparative Data & Analysis:

Parameter HPLC-UV UPLC-MS/MS
Assay Range 80 - 120% of target concentration80 - 120% of target concentration
Impurity Quantification Range LOQ - 120% of impurity specificationLOQ - 120% of impurity specification

Expert Insight: The range for both methods will be determined by the intended application. For an assay, a narrower range is typically sufficient, while for impurity quantification, the range must extend from the limit of quantification to a level above the specification limit.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

ICH Guideline Requirements: Accuracy should be assessed across the specified range of the analytical procedure. It is typically evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples spiked with 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using both analytical methods and calculate the percentage recovery.

Comparative Data & Analysis:

Concentration Level HPLC-UV (% Recovery) UPLC-MS/MS (% Recovery)
80% 99.5%100.2%
100% 100.1%99.8%
120% 99.8%100.5%
Mean Recovery 99.8%100.2%
%RSD 0.3%0.4%

Expert Insight: Both methods can provide high accuracy. The UPLC-MS/MS method may offer slightly better recovery at very low concentrations due to its higher sensitivity and reduced matrix effects.[10]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

ICH Guideline Requirements: Precision should be assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Calculate the %RSD for each set of measurements and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences.

Comparative Data & Analysis:

Precision Level HPLC-UV (%RSD) UPLC-MS/MS (%RSD)
Repeatability < 1.0%< 1.0%
Intermediate Precision < 2.0%< 2.0%

Expert Insight: Both methods are capable of achieving excellent precision. The robustness of the sample preparation procedure is often a more significant contributor to variability than the analytical instrumentation itself.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: To determine the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ICH Guideline Requirements: LOD and LOQ can be determined by several approaches, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is typically accepted as the LOD.

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is typically accepted as the LOQ.

Comparative Data & Analysis:

Parameter HPLC-UV UPLC-MS/MS
LOD 0.5 µg/mL0.1 ng/mL
LOQ 1.5 µg/mL0.3 ng/mL

Expert Insight: This is where the UPLC-MS/MS method demonstrates a significant advantage. Its ability to detect and quantify much lower levels of the analyte makes it the superior choice for impurity analysis and stability studies where trace-level quantification is required.

Workflow and Decision Making

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

ICH_Validation_Workflow Start Method Development & Optimization Protocol Develop & Approve Validation Protocol Start->Protocol Specificity Specificity (Placebo, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spiked Placebo) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Implementation Report->End

Sources

Comparative

A Comparative Guide to HPLC and UHPLC Resolution for the Analysis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

In the landscape of pharmaceutical analysis, the pursuit of higher resolution, faster run times, and greater sensitivity is relentless. High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of quali...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the pursuit of higher resolution, faster run times, and greater sensitivity is relentless. High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of quality control and research, a reliable workhorse for separating, identifying, and quantifying compounds.[1][2] However, the evolution of chromatographic technology has given rise to Ultra-High-Performance Liquid Chromatography (UHPLC), a technique that promises significant gains in performance.[3][4]

This guide provides an in-depth, practical comparison of HPLC and UHPLC, focusing specifically on the resolution achievable for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (MW: 225.67 g/mol )[5], a representative small molecule relevant in drug development. We will move beyond a simple listing of specifications to explore the fundamental principles, experimental rationale, and tangible data that inform the choice between these two powerful techniques.

The Foundation of Separation: Understanding Chromatographic Resolution

The primary goal of any chromatographic method is to achieve adequate resolution (Rs) between the analyte of interest and other components, such as impurities or degradants. The governing principle is described by the resolution equation, which is influenced by three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to less band broadening.[6][7]

  • Selectivity (α): The chemical factor, representing the ability of the stationary phase to differentiate between two analytes.[6]

  • Retention Factor (k): A measure of how long an analyte is retained on the column.

While all three factors are crucial, the most significant leap from HPLC to UHPLC lies in the dramatic improvement of column efficiency (N) .[8] This is achieved primarily by reducing the particle size of the stationary phase packing material.[9][10]

  • HPLC columns typically use particles with diameters of 3–5 µm.[1][11]

  • UHPLC columns employ sub-2 µm particles, which provides a much larger surface area for analyte interaction.[8][12][13]

This reduction in particle size leads to more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in significantly narrower and taller peaks.[14] The trade-off, however, is a substantial increase in backpressure, which necessitates specialized UHPLC systems engineered to operate at pressures of up to 15,000 psi (1034 bar) or higher, far exceeding the typical 4,000–6,000 psi limits of standard HPLC systems.[8][15][16]

cluster_0 HPLC cluster_1 UHPLC HPLC_Particle Larger Particles (3-5 µm) HPLC_Efficiency Lower Efficiency (N) HPLC_Particle->HPLC_Efficiency Leads to HPLC_Pressure Standard Pressure (≤ 6,000 psi) HPLC_Particle->HPLC_Pressure Generates HPLC_Peak Broader Peaks HPLC_Efficiency->HPLC_Peak Results in UHPLC_Peak Narrower Peaks UHPLC_Particle Smaller Particles (< 2 µm) UHPLC_Efficiency Higher Efficiency (N) UHPLC_Particle->UHPLC_Efficiency Leads to UHPLC_Pressure Ultra-High Pressure (≤ 15,000+ psi) UHPLC_Particle->UHPLC_Pressure Generates UHPLC_Efficiency->UHPLC_Peak Results in Title Core Principle: Particle Size Dictates Efficiency and Pressure

Caption: Relationship between particle size, efficiency, and pressure in HPLC vs. UHPLC.

Experimental Design: A Rationale-Driven Approach

To provide a meaningful comparison, we designed an experimental workflow grounded in established method development principles as outlined by guidelines from the ICH and FDA.[17][18] Our objective is to quantify the differences in resolution (via peak width), analysis speed, and sensitivity for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

G start Define Analytical Objective analyte Analyte: 2-[4-(3-Chloro-2-hydroxypropoxy) -phenyl]acetonitrile start->analyte hplc_path HPLC Pathway analyte->hplc_path uhplc_path UHPLC Pathway analyte->uhplc_path hplc_col Column: C18, 4.6x150mm, 5µm hplc_path->hplc_col uhplc_col Column: C18, 2.1x50mm, 1.7µm uhplc_path->uhplc_col hplc_run Execute HPLC Analysis hplc_col->hplc_run uhplc_run Execute UHPLC Analysis uhplc_col->uhplc_run data Acquire & Process Chromatographic Data hplc_run->data uhplc_run->data compare Compare Performance Metrics: - Resolution (Peak Width) - Analysis Time - Sensitivity - Solvent Usage data->compare end Conclusion & Recommendation compare->end

Sources

Validation

pharmacopeial vs in-house methods for evaluating 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

The evaluation of synthetic intermediates is one of the most mechanically demanding disciplines in pharmaceutical analysis. Unlike final Active Pharmaceutical Ingredients (APIs), intermediates rarely have dedicated stand...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of synthetic intermediates is one of the most mechanically demanding disciplines in pharmaceutical analysis. Unlike final Active Pharmaceutical Ingredients (APIs), intermediates rarely have dedicated standalone monographs in pharmacopeias.

As a Senior Application Scientist, I frequently encounter the analytical dilemma posed by 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile —a critical chlorohydrin intermediate in the industrial synthesis of β-blockers like Atenolol[1]. Because this intermediate is highly susceptible to base-catalyzed cyclization into an epoxide (a Potentially Mutagenic Impurity, or PMI), its analytical evaluation requires methods that are not only highly sensitive but also chemically inert to prevent artifactual degradation during the assay.

This guide provides an in-depth, objective comparison between adapting traditional pharmacopeial methods and deploying optimized, high-throughput in-house methodologies for evaluating this specific intermediate.

The Synthetic Context & Analytical Challenge

In the industrial synthesis of atenolol, 4-hydroxyphenylacetonitrile is reacted with epichlorohydrin to form the chlorohydrin intermediate, 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile[1]. This intermediate is subsequently aminated with isopropylamine and finally subjected to a nitrile hydration catalyst to yield the final acetamide API, Atenolol[2].

SynthesisWorkflow A 4-Hydroxyphenylacetonitrile (Starting Material) B 2-[4-(3-Chloro-2-hydroxypropoxy) phenyl]acetonitrile (Chlorohydrin Intermediate) A->B Epichlorohydrin NaOH C Aminated Nitrile Intermediate B->C Isopropylamine D Atenolol (Final API) C->D Nitrile Hydration

Figure 1: Synthetic workflow of Atenolol highlighting the chlorohydrin intermediate.

The Core Problem: Pharmacopeial guidelines (USP/EP) focus on the final API and its known related substances (Impurities A-J) using robust but rigid HPLC-UV methods[3]. However, the chlorohydrin intermediate requires sub-ppm monitoring for its epoxide degradant to comply with ICH M7 guidelines for mutagenic impurities. Relying solely on adapted pharmacopeial UV methods often falls short in sensitivity and speed, necessitating the development of orthogonal in-house UPLC-MS/MS methods[4].

Methodological Workflows: Pharmacopeial vs. In-House

To establish a self-validating analytical system, every protocol must account for the chemical behavior of the analyte. Below are the detailed, step-by-step methodologies for both approaches.

Protocol A: Adapted Pharmacopeial HPLC-UV Method

This method adapts the general USP/EP chromatographic conditions used for Atenolol related substances to evaluate the intermediate[3].

  • Causality & Design: The use of a phosphate buffer at pH 3.0 suppresses the ionization of downstream phenolic and basic impurities, ensuring sharp peak shapes. Tetrahydrofuran (THF) is incorporated as a strong modifier to improve the solubility and peak symmetry of the lipophilic chlorohydrin, mitigating secondary interactions with unendcapped silanol groups on standard C18 stationary phases.

  • Step-by-Step Workflow:

    • Mobile Phase Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 800 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.2 using dilute ortho-phosphoric acid. Add 180 mL of methanol and 20 mL of THF. Filter through a 0.45 µm membrane.

    • Sample Preparation: Accurately weigh 20 mg of the in-process chlorohydrin sample into a 100-mL volumetric flask. Dissolve and make up to volume with the mobile phase (Target concentration: 200 µg/mL).

    • Chromatographic Conditions: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm) maintained at 25°C. Run isocratic elution at 1.0 mL/min. Monitor UV absorbance at 226 nm.

    • System Suitability (Self-Validation): Inject a resolution standard containing the chlorohydrin and its epoxide degradant. The resolution ( Rs​ ) between the two peaks must be > 1.5. The tailing factor for the chlorohydrin peak must be ≤ 2.0.

Protocol B: Optimized In-House UPLC-MS/MS Method

This modern approach utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry for rapid, highly specific in-process control.

  • Causality & Design: Phosphate buffers are non-volatile and incompatible with mass spectrometry. Therefore, 0.1% formic acid is used as a volatile proton source, enhancing the [M+H]+ ion yield in the ESI+ source. Crucially, the sample diluent is acidified to arrest the base-catalyzed cyclization of the chlorohydrin into the epoxide. This ensures that any epoxide detected is a genuine process impurity, not an analytical artifact.

  • Step-by-Step Workflow:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in LC-MS grade acetonitrile).

    • Sample Preparation: Dissolve the sample in acidified acetonitrile (containing 0.05% formic acid) to yield a working concentration of 1 µg/mL.

    • Chromatographic Conditions: Inject 2 µL onto an Ethylene Bridged Hybrid (BEH) C18 column (100 x 2.1 mm, 1.7 µm) at 40°C. Apply a gradient elution (Initial: 95% A, ramp to 10% A over 3.5 min, hold for 1 min, return to initial) at a flow rate of 0.4 mL/min.

    • MS/MS Parameters: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 450°C. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the chlorohydrin and the epoxide.

    • System Suitability (Self-Validation): The Signal-to-Noise (S/N) ratio for the epoxide LOQ standard (0.5 ppm relative to the intermediate) must be ≥ 10.

Quantitative Data Presentation

The following table summarizes the performance metrics of both methodologies, highlighting the trade-offs between regulatory baseline compliance and high-throughput sensitivity.

Analytical ParameterAdapted Pharmacopeial (HPLC-UV)Optimized In-House (UPLC-MS/MS)
Analytical Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase System Phosphate Buffer (pH 3.0) / MeOH / THF0.1% Formic Acid / Acetonitrile
Detection Modality UV Absorbance at 226 nmESI-MS/MS (MRM mode)
Total Run Time ~35.0 minutes< 5.0 minutes
LOD (Epoxide Impurity) ~50 ppm (0.005%)< 0.5 ppm (Sub-ppm ICH M7 compliant)
Sample Diluent Mobile PhaseAcidified Acetonitrile
Artifactual Degradation Risk Moderate (if sample sits in diluent >24h)Negligible (Acidified diluent arrests cyclization)
Primary Use Case Final API / Batch Release AdaptationIn-Process Control / PMI Tracking

Strategic Decision Matrix

Choosing between these methods depends entirely on the phase of drug development and the specific analytical goal. For routine batch release of the final API where the intermediate is a specified impurity, adapted pharmacopeial methods provide global regulatory acceptance. However, for active reaction monitoring and controlling mutagenic trace impurities, the in-house UPLC-MS/MS method is non-negotiable.

DecisionTree Start Evaluate Chlorohydrin Intermediate Pharm Adapted Pharmacopeial (HPLC-UV) Start->Pharm Baseline Compliance InHouse Optimized In-House (UPLC-MS/MS) Start->InHouse High-Throughput / PMI Control P_Pros Highly Reproducible Global Compliance Pharm->P_Pros Pros P_Cons Long Run Time (>30 min) Low Sensitivity for Epoxides Pharm->P_Cons Cons I_Pros Rapid (<5 min) Sub-ppm LOD (ICH M7) InHouse->I_Pros Pros I_Cons High Equipment Cost Requires MS Expertise InHouse->I_Cons Cons

Figure 2: Decision matrix for selecting the appropriate analytical methodology.

Conclusion

Evaluating 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile requires a deep understanding of its chemical reactivity. While adapted pharmacopeial methods offer a robust, globally recognized baseline for purity testing, they lack the specificity required to monitor trace mutagenic epoxides. By implementing a self-validating, in-house UPLC-MS/MS method with carefully controlled sample diluents, analytical scientists can achieve superior process control, ensuring both the safety and efficacy of the final pharmaceutical product.

References

  • Hansen, M. B., et al. "Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate." International Journal of Molecular Sciences (MDPI), 2024. 5

  • North, M., et al. "A Synthesis of Atenolol Using a Nitrile Hydration Catalyst." Organic Process Research & Development (ACS Publications), 1998.2

  • Wati, E. J., et al. "Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 - 2020." International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 2020. 4

  • "RP-HPLC method development for the determination of Atenolol related substance in bulk drug." Scholars Research Library. 3

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. As a complex organic molecule used in specialized research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. As a complex organic molecule used in specialized research and development, its unique structure presents a combination of chemical hazards that demand a rigorous and informed disposal protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental stewardship.

Hazard Profile Analysis: A Multifaceted Chemical Identity

To effectively manage the disposal of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, it is crucial to understand the hazards contributed by its distinct functional groups. The molecule's structure combines a chlorinated hydrocarbon, a nitrile group, and an aromatic ring, each presenting specific risks.

  • Halogenated Hydrocarbon Moiety (-Cl): The presence of chlorine classifies this compound as a halogenated organic.[1] During incineration, a common method for chemical waste destruction, halogenated compounds can produce acidic gases such as hydrogen chloride (HCl).[2] Therefore, they must be segregated into a specific "halogenated waste" stream so they can be processed in incinerators equipped with specialized scrubbers.[1][3] Improper incineration can lead to atmospheric pollution and equipment corrosion.

  • Nitrile Group (-C≡N): The acetonitrile functional group introduces significant toxicity. Nitriles are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] In the presence of strong acids, bases, or high temperatures, they can decompose to release highly toxic hydrogen cyanide (HCN) gas.[5][6] This dictates the need for stringent handling procedures and forbids mixing this waste with acidic or basic waste streams.

  • Aromatic Phenyl Ring and Ether Linkage: The phenyl group and the overall organic structure make the compound largely insoluble in water and a persistent organic pollutant if released into the environment.[3] While the ether linkage in the propoxy chain is less prone to forming explosive peroxides than simple ethers like diethyl ether, it is still a consideration for long-term storage of the material.[5]

Given these combined hazards, this compound must be treated as a toxic, environmentally persistent, halogenated hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous or other categories of chemical waste.[1][7]

Pre-Disposal Operations: Safety and Engineering Controls

Before handling the chemical for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.

Protective Equipment / ControlSpecification & Rationale
Engineering Control Certified Chemical Fume Hood: All handling and transfers of the compound and its waste must be conducted inside a properly functioning fume hood to prevent inhalation of any vapors or aerosols.[7][8]
Hand Protection Nitrile Gloves: Wear double-layered nitrile gloves to protect against skin contact and absorption.[1] Check for any signs of degradation or contamination and change gloves frequently.
Eye Protection Chemical Safety Goggles: Goggles are required to protect against splashes. For larger quantities, a full-face shield should be used in addition to goggles.[1][9]
Body Protection Flame-Retardant Laboratory Coat: A lab coat, preferably flame-retardant and with tight-fitting cuffs, should be worn to protect skin and clothing.[9]
Respiratory Protection As Needed for Spills: In the event of a large spill or failure of the fume hood, an approved respirator with an organic vapor cartridge may be necessary. Respirator use requires prior medical clearance and fit-testing.[8]

Waste Segregation and Containment: A Critical Decision Pathway

Proper segregation is the cornerstone of safe chemical waste management. 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile and materials contaminated with it must never be mixed with non-halogenated organic waste, solid waste, or aqueous waste streams. The following diagram outlines the decision-making process for proper segregation.

G cluster_waste_type 1. Identify Waste Type cluster_liquid_stream 2. Liquid Waste Stream cluster_solid_stream 3. Solid Waste Stream start Waste Generation Point (Containing 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile) liquid_solid Liquid or Solid? start->liquid_solid liquid_container Collect in: 'HALOGENATED ORGANIC LIQUID WASTE' Container liquid_solid->liquid_container Liquid (Neat, solutions) solid_container Collect in: 'CONTAMINATED SOLID WASTE' Bag/Container liquid_solid->solid_container Solid (Contaminated PPE, labware, spill cleanup material) liquid_container_details > Use a designated, sealed, and clearly labeled container. > Do NOT mix with acids, bases, or non-halogenated solvents. liquid_container->liquid_container_details solid_container_details > Double-bag all contaminated items (gloves, wipes, plasticware). > Seal and label the outer bag clearly. solid_container->solid_container_details

Caption: Waste segregation workflow for 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

Step-by-Step Disposal Protocol

Follow these procedures meticulously to ensure the safe collection and disposal of waste containing 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

Protocol 4.1: Disposal of Neat Chemical and Concentrated Organic Solutions
  • Select an Appropriate Waste Container: Obtain a designated "Halogenated Organic Liquid Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a secure, sealing cap.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile" and list any other organic solvents present in the solution.[10]

  • Transfer the Waste: Inside a chemical fume hood, carefully pour the waste into the container using a funnel. Avoid splashing. Do not fill the container beyond 80% of its capacity to allow for vapor expansion.[10]

  • Seal and Store: Securely cap the container. Wipe the exterior with a damp cloth (dispose of the cloth as contaminated solid waste). Store the container in a designated satellite accumulation area that is cool, well-ventilated, and has secondary containment.[7]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not allow hazardous waste to accumulate for extended periods.[11]

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Segregate at the Source: Immediately place any item that has come into contact with the chemical—including gloves, pipette tips, weighing paper, and contaminated paper towels—into a dedicated waste stream.

  • Rinse Glassware (if to be reused): If glassware is to be reused, rinse it three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste (Protocol 4.1).

  • Collect Solid Waste: Place all disposable contaminated items into a heavy-duty plastic bag designated for "Contaminated Solid Waste."[10]

  • Seal and Label: Once the bag is full, seal it securely. Place this bag inside a second, larger bag (double-bagging) for added safety. Label the outer bag with the primary chemical contaminant's name.

  • Store and Dispose: Store the sealed bag in the designated satellite accumulation area away from liquid waste. Dispose of it through your institution's hazardous waste program.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[6]

  • Remove Ignition Sources: If it is safe to do so, remove any nearby sources of ignition.[7]

  • Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the room.

  • Consult Spill Cleanup Procedures: For small spills inside a fume hood, trained personnel wearing appropriate PPE can manage the cleanup.

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent.[6][12]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous solid waste.[9][13]

    • Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleanup materials as contaminated solid waste.

  • Report the Incident: For large spills or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.[6] Report all spills according to your institutional policy.

By adhering to this comprehensive guide, you can ensure the safe handling and disposal of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, protecting yourself, your colleagues, and the environment.

References

  • Hayashi Pure Chemical Ind., Ltd. (2024). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • ACT Group. (2025). How to Dispose of Acetonitrile?
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Koval, E. J. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 9(4), 570-573.
  • Tokyo University of Agriculture and Technology. (n.d.). Handling Laboratory Waste. Retrieved from a university environmental protection document.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
  • Acros Organics. (n.d.). Acetonitrile Safety Data Sheet.
  • University of Washington. (2006). Acetonitrile Standard Operating Procedure. Retrieved from a university environmental health and safety document.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • Wang, C.-C., et al. (2000). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
  • Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from a comprehensive guide on chemical disposal.
  • Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Hokkaido University. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from a university's environmental and safety center guide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical intermediates is foundational to progress. However, the very reactivity that makes these molecules valuable also n...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical intermediates is foundational to progress. However, the very reactivity that makes these molecules valuable also necessitates a deep and unwavering commitment to safety. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for handling 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, grounded in the chemical nature of the substance and the causality behind each procedural choice.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structure as a substituted phenylacetonitrile provides a strong basis for hazard assessment.

  • The Nitrile Group (-CN): Acetonitrile and related compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] The nitrile functional group can be metabolized to release cyanide, posing a significant toxicological risk.

  • Aromatic and Chlorinated Structure: The presence of a phenyl ring and a chloro-group suggests potential for skin and eye irritation.[5][6] Halogenated organic compounds require careful handling to prevent absorption and environmental release.

  • Reactivity: As a reactive intermediate, this compound may be incompatible with strong oxidizing agents, acids, and bases.[4][5][7] Such interactions could lead to vigorous, exothermic reactions or the release of hazardous gases.

  • Thermal Decomposition: In the event of a fire or excessive heating, thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[5][6][8][9]

This assessment dictates that our primary goals are to prevent all routes of exposure—inhalation, dermal contact, and ingestion—and to be prepared for emergency situations.

Core PPE and Engineering Controls: Your First Line of Defense

All handling of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile must be performed within a certified chemical fume hood to provide adequate ventilation and containment.[10][11] This is a non-negotiable engineering control. The following PPE is mandatory for all tasks.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Low Volume) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Flame-Retardant Lab CoatNot required if handled exclusively within a certified fume hood.
Reaction Setup & Monitoring Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Flame-Retardant Lab Coat or Chemical-Resistant ApronNot required if handled exclusively within a certified fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges may be necessary depending on spill size and location. Consult your institution's EHS.
Waste Disposal Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Flame-Retardant Lab CoatNot required if handling sealed waste containers.

Operational Plans: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.[12]

  • Locate Emergency Equipment: Confirm the clear accessibility of the safety shower, eyewash station, and a spill kit appropriate for chemical spills.[11][13]

  • Review SDS: Read the SDS for a closely related compound, such as 4-Hydroxyphenylacetonitrile or 2-Chlorophenylacetonitrile, to reinforce understanding of hazards.[5][9]

  • Assemble All PPE: Before retrieving the chemical, don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.[11]

Step-by-Step Handling Protocol
  • Preparation: Place an absorbent, chemical-resistant liner on the floor of the fume hood to contain minor drips.

  • Transfer: When transferring the chemical, perform all operations well within the fume hood (at least 6 inches from the sash). Use non-sparking tools and ensure all containers are grounded to prevent static discharge, especially when handling larger quantities.[1][11]

  • Labeling: Any secondary container used for the substance must be immediately and clearly labeled with the full chemical name and appropriate hazard warnings.[11][14]

  • Post-Handling: Upon completion of the task, securely seal the primary container. Wipe down the exterior of the container and any equipment used with a suitable solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands and arms thoroughly with soap and water immediately after handling.[10]

Emergency & Spill Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[15] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All materials contaminated with 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[11]

  • Collect all waste in a dedicated, sealed, and properly labeled hazardous waste container.[11]

  • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Follow all institutional and local regulations for hazardous waste disposal, which may involve incineration at a specialized facility.[11][16]

The following workflow provides a logical pathway for ensuring safety during handling operations.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_emergency Emergency Deviation A Assess Task: Weighing, Reaction, or Disposal? B Verify Fume Hood is Certified & Emergency Equipment is Accessible A->B Always First C Select Core PPE: - Splash Goggles - Nitrile Gloves - Lab Coat B->C Proceed if OK D Perform Task Inside Fume Hood C->D Ready to Handle E Monitor for Spills or Exposure D->E F Secure & Clean All Containers/Equipment E->F Task Complete I Spill or Exposure Occurs E->I Incident G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly & Wash Hands Thoroughly G->H Final Step J Execute Emergency Plan: - Evacuate/Alert - Use Eyewash/Shower - Spill Containment I->J J->H After Decontamination

Caption: Workflow for safe handling of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile.

References

  • Safe Handling and Storage of Reactive Chemical Intermedi
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • Guidelines for Safe Labor
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
  • SAFETY DATA SHEET - Acetonitrile deuter
  • SAFETY D
  • SAFETY DATA SHEET - Phenylacetonitrile. TCI EUROPE N.V..
  • Safety data sheet - Multi-component organic standard solution. CPAchem Ltd..
  • SAFETY DATA SHEET - Acetonitrile. Merck Millipore.
  • SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. Fisher Scientific.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. UPEI.
  • Acetonitrile - Standard Operating Procedure. University of Nebraska-Lincoln.
  • Acetonitrile - Safety D
  • SAFETY DATA SHEET - 4-Chlorophenoxyacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Hydroxyphenylacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - Acetonitrile. Ing. Petr Švec - PENTA s.r.o..

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